5-Hexynyl diethylborinate
Description
Structure
2D Structure
Properties
CAS No. |
62338-11-8 |
|---|---|
Molecular Formula |
C10H19BO |
Molecular Weight |
166.07 g/mol |
IUPAC Name |
diethyl(hex-5-ynoxy)borane |
InChI |
InChI=1S/C10H19BO/c1-4-7-8-9-10-12-11(5-2)6-3/h1H,5-10H2,2-3H3 |
InChI Key |
TZEMMNLIQYPODC-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OCCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hexynyl diethylborinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the known properties, synthesis, and reactivity of 5-Hexynyl diethylborinate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines computed data with generalized experimental approaches for borinic esters. This information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Properties and Identifiers
Table 1: Properties and Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BO | PubChem |
| Molecular Weight | 166.07 g/mol | PubChem |
| IUPAC Name | diethyl(hex-5-ynoxy)borane | PubChem |
| CAS Number | 62338-11-8 | PubChem |
| Synonyms | Borinic acid, diethyl-, 5-hexynyl ester | PubChem |
| Computed XLogP3 | 2.8 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem |
| Computed Rotatable Bond Count | 6 | PubChem |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a general and widely used method for the preparation of borinic acid esters is the reaction of a corresponding alcohol with a suitable borane derivative.
2.1. General Experimental Protocol: Esterification of 5-hexyn-1-ol
The synthesis of this compound can be conceptually approached through the reaction of 5-hexyn-1-ol with a diethylborane source, such as triethylborane or a diethylborane-amine complex, often in an inert solvent.
Materials:
-
5-hexyn-1-ol
-
Triethylborane (or other suitable diethylborane source)
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Inert gas atmosphere (e.g., Argon, Nitrogen)
Procedure (Hypothetical):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-hexyn-1-ol dissolved in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the diethylborane source to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purification of the crude product would likely be achieved through vacuum distillation or column chromatography on silica gel.
Note: The specific reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.
2.2. Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Potential Applications
While specific reactions of this compound are not documented, its structure suggests reactivity characteristic of both borinic esters and terminal alkynes.
3.1. Reactivity of the Borinic Ester Group
Borinic esters are known to participate in various organic transformations. One of the most prominent applications of related boronic esters is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Although less common for borinic esters, this remains a potential area of reactivity to be explored.
3.2. Reactivity of the Terminal Alkyne
The terminal alkyne functionality provides a versatile handle for a wide range of chemical transformations, including:
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
-
Hydroboration/Oxidation: Conversion of the alkyne to an aldehyde or ketone.
-
Metal-Catalyzed Reactions: A variety of other metal-catalyzed transformations at the alkyne.
3.3. Potential Signaling Pathway Involvement (Hypothetical)
Given the structural motifs present in molecules used in drug discovery, a hypothetical application could involve its use as a chemical probe or building block. The alkyne could be used for "click" ligation to a biological target or imaging agent, while the borinic ester portion could potentially interact with specific enzymes.
An In-depth Technical Guide to 5-Hexynyl Diethylborinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Hexynyl diethylborinate, a valuable reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential applications.
Chemical Structure and Identifiers
This compound, also known by its IUPAC name diethyl(hex-5-ynoxy)borane, is an organoboron compound featuring a diethylborinate group esterified with 5-hexyn-1-ol. The presence of a terminal alkyne and a borinic ester moiety makes it a versatile building block in various chemical transformations.
Table 1: Chemical Identifiers of this compound [1]
| Identifier | Value |
| IUPAC Name | diethyl(hex-5-ynoxy)borane |
| CAS Number | 62338-11-8 |
| Molecular Formula | C₁₀H₁₉BO |
| Molecular Weight | 166.07 g/mol |
| SMILES String | B(CC)(CC)OCCCCC#C |
| InChI Key | TZEMMNLIQYPODC-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Typical for borinic esters. |
| Boiling Point | Not available | Expected to be distillable under reduced pressure. |
| Melting Point | Not applicable | Expected to be a liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water. | Alkynes are generally nonpolar and soluble in organic solvents.[2][3] Borinic esters are sensitive to hydrolysis. |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not publicly available. However, the expected spectroscopic characteristics can be predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (ppm) |
| HC≡ | Triplet | ~1.9 - 2.1 |
| ≡C-CH ₂ | Triplet of triplets | ~2.1 - 2.3 |
| O-CH ₂ | Triplet | ~3.6 - 3.8 |
| O-CH₂-CH ₂ | Multiplet | ~1.6 - 1.8 |
| CH₂-CH ₂-CH₂ | Multiplet | ~1.5 - 1.7 |
| B-CH ₂-CH₃ | Quartet | ~0.7 - 0.9 |
| B-CH₂-CH ₃ | Triplet | ~0.8 - 1.0 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C ≡CH | ~83 - 85 |
| C≡C H | ~68 - 70 |
| O-C H₂ | ~60 - 65 |
| O-CH₂-C H₂ | ~30 - 35 |
| CH₂-C H₂-CH₂ | ~24 - 28 |
| ≡C-C H₂ | ~17 - 20 |
| B-C H₂-CH₃ | ~10 - 15 (broad due to boron quadrupolar relaxation) |
| B-CH₂-C H₃ | ~8 - 12 |
Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Strong, sharp |
| C-H stretch (sp³) | ~2850 - 3000 | Medium to strong |
| C≡C stretch | ~2120 | Weak to medium |
| B-O stretch | ~1350 - 1450 | Strong |
| C-O stretch | ~1050 - 1150 | Strong |
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (166.07). Common fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the hexynyl chain.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in peer-reviewed literature, a general and plausible method can be derived from established procedures for the synthesis of borinic acid esters.
General Synthesis of Borinic Acid Esters
The synthesis of borinic acid esters typically involves the reaction of a dialkylborinic acid or a suitable precursor with an alcohol. A common precursor is a trialkylborane, which can be oxidized in the presence of the alcohol.
General Reaction Scheme:
(C₂H₅)₃B + H₂O₂ + HO-(CH₂)₄-C≡CH → (C₂H₅)₂B-O-(CH₂)₄-C≡CH + C₂H₅OH + H₂O
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical Protocol):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 5-hexyn-1-ol in an anhydrous, inert solvent such as tetrahydrofuran (THF).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triethylborane in THF is added dropwise to the stirred solution of the alcohol.
-
Oxidation: After the addition is complete, an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the reaction temperature below 10 °C.
-
Quenching and Extraction: The reaction mixture is stirred at room temperature for a specified time and then quenched by the addition of water. The aqueous layer is extracted several times with an organic solvent such as diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Note: Triethylborane is pyrophoric and must be handled with extreme care under an inert atmosphere. The oxidation reaction can be exothermic and requires careful temperature control.
Signaling Pathways and Logical Relationships
The primary utility of this compound in a research context, particularly in drug development, lies in its potential as a building block in "click chemistry" reactions. The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This allows for the conjugation of the borinic ester moiety to various molecules of interest, such as biomolecules or fluorescent tags.
References
In-depth Technical Guide: CAS Number 62338-11-8
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific and chemical databases, no specific data or literature could be retrieved for the compound associated with CAS number 62338-11-8 . This suggests that this particular chemical entity may be novel, not widely studied, or potentially an invalid CAS number.
Therefore, the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations, cannot be generated for CAS number 62338-11-8 at this time due to the absence of publicly available information.
It is recommended to:
-
Verify the CAS number: Double-check the accuracy of the CAS number to ensure it is not a typographical error.
-
Consult proprietary databases: If you have access to specialized or internal chemical databases, a search within those systems may yield results.
-
Investigate related compounds: Research may be available for structurally similar compounds or isomers. The initial search indicated potential information on related CAS numbers such as 62338-00-5, 62338-08-3, and 62338-07-2. If information on these related compounds is of interest, a new request can be initiated.
We regret that we are unable to fulfill the original request for a detailed technical guide on CAS number 62338-11-8. We remain available to assist with any revised inquiries on alternative chemical compounds for which data is accessible.
Diethyl(hex-5-ynoxy)borane: Characterization Data Not Available
A comprehensive search for experimental data and characterization protocols for diethyl(hex-5-ynoxy)borane has yielded no specific information on this compound. The scientific literature readily available through the performed searches does not contain synthesis, spectroscopic data (NMR, mass spectrometry, infrared spectroscopy), or detailed experimental procedures for the characterization of this particular borane derivative.
While general methodologies for the characterization of organoborane compounds are well-established, the absence of specific data for diethyl(hex-5-ynoxy)borane prevents the creation of an in-depth technical guide as requested. The following sections outline the typical characterization workflow and data presentation that would be included in such a guide, should the information become available in the future.
Synthesis and Purification
A detailed experimental protocol for the synthesis of diethyl(hex-5-ynoxy)borane would be provided here. This would typically involve the reaction of a suitable boron-containing starting material with hex-5-yn-1-ol. The purification method, such as distillation or chromatography, would also be described in detail.
To illustrate the general synthetic process, a workflow diagram is provided below.
Caption: A generalized workflow for the synthesis of diethyl(hex-5-ynoxy)borane.
Spectroscopic Characterization
The primary methods for characterizing organoborane compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For diethyl(hex-5-ynoxy)borane, ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra would be acquired.
Table 1: Hypothetical ¹H NMR Data for Diethyl(hex-5-ynoxy)borane
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | e.g., t | e.g., 2H | e.g., -OCH₂- |
| Hypothetical Data | e.g., m | e.g., 2H | e.g., -CH₂-C≡CH |
| Hypothetical Data | e.g., t | e.g., 1H | e.g., -C≡CH |
| Hypothetical Data | e.g., q | e.g., 4H | e.g., -B-CH₂-CH₃ |
| Hypothetical Data | e.g., t | e.g., 6H | e.g., -B-CH₂-CH₃ |
Table 2: Hypothetical ¹³C NMR Data for Diethyl(hex-5-ynoxy)borane
| Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | e.g., -C≡CH |
| Hypothetical Data | e.g., -C≡CH |
| Hypothetical Data | e.g., -OCH₂- |
| Hypothetical Data | e.g., Alkyl Chain Carbons |
| Hypothetical Data | e.g., -B-CH₂-CH₃ |
Table 3: Hypothetical ¹¹B NMR Data for Diethyl(hex-5-ynoxy)borane
| Chemical Shift (δ, ppm) | Multiplicity |
| Hypothetical Data | e.g., s |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
Table 4: Hypothetical Mass Spectrometry Data for Diethyl(hex-5-ynoxy)borane
| m/z | Intensity (%) | Assignment |
| Hypothetical Data | e.g., 100 | e.g., [M]+ |
| Hypothetical Data | e.g., 80 | e.g., [M - C₂H₅]+ |
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule.
Table 5: Hypothetical Infrared Spectroscopy Data for Diethyl(hex-5-ynoxy)borane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | e.g., s | e.g., ≡C-H stretch |
| Hypothetical Data | e.g., m | e.g., C≡C stretch |
| Hypothetical Data | e.g., s | e.g., C-H stretch (alkyl) |
| Hypothetical Data | e.g., s | e.g., B-O stretch |
Logical Relationship of Characterization Techniques
The combination of these techniques provides a comprehensive characterization of the target compound.
Caption: The logical flow of characterizing a synthesized compound.
In-Depth Technical Guide: Stability and Storage of 5-Hexynyl Diethylborinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for the stability and storage of 5-Hexynyl diethylborinate. Due to the limited availability of specific data for this compound, this document leverages established knowledge of structurally related boronic esters and general principles for handling air- and moisture-sensitive reagents. The protocols and recommendations provided herein should be adapted and validated for specific experimental contexts.
Introduction to this compound
This compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Its utility in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecules, makes understanding its stability profile paramount for ensuring reaction reproducibility, purity of products, and safe handling. Like many organoboron compounds, this compound is susceptible to degradation, primarily through hydrolysis and oxidation.
General Stability of Boronic Esters: Key Factors
The stability of boronic esters, including diethylborinates, is influenced by several factors:
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Hydrolysis: The boron-oxygen bond is susceptible to cleavage by water, leading to the formation of the corresponding boronic acid and alcohol. The rate of hydrolysis is influenced by steric hindrance around the boron atom, the electronic properties of the substituents, and the pH of the medium. Generally, bulkier esters, such as those derived from pinacol, exhibit greater hydrolytic stability compared to smaller alkyl esters like diethyl esters.
-
Oxidation: The carbon-boron bond can be sensitive to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to deboronation and the formation of various oxidation byproducts.
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Thermal Stress: Elevated temperatures can promote decomposition. The thermal stability of organoboron compounds varies significantly with their structure.
-
Photostability: Exposure to light, particularly UV radiation, can potentially induce degradation, although this is highly compound-specific.
Recommended Storage and Handling Conditions
Given the likely air and moisture sensitivity of this compound, stringent storage and handling procedures are essential to maintain its integrity.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Temperature | -20°C | Reduces the rate of potential decomposition reactions. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Protects from light and prevents leakage and contamination. |
| Handling | In a glovebox or using Schlenk line techniques | Minimizes exposure to air and moisture during transfer and use. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of air- and moisture-sensitive compounds like this compound. These protocols are based on guidelines from regulatory agencies such as the FDA and WHO and should be validated for the specific compound.
Hydrolytic Stability Testing
This test evaluates the susceptibility of the compound to degradation by water.
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare solutions of this compound in a suitable inert organic solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.
-
Stress Conditions:
-
Prepare a series of aqueous buffer solutions across a range of pH values (e.g., pH 2, 7, and 10).
-
Add a known volume of the stock solution of the compound to each buffer solution to initiate the hydrolysis study.
-
Incubate the samples at a controlled temperature (e.g., 25°C and an accelerated temperature such as 40°C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately quench the reaction if necessary and analyze the aliquots by a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the rate of degradation.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal decomposition profile of a substance.[1][2][3]
Methodology:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-10 mg) into the TGA sample pan.
-
Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
Use a defined temperature program, for example, a linear ramp from room temperature to a temperature where complete decomposition is expected (e.g., 25°C to 500°C at 10°C/min).
-
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability.
Photostability Testing
This test assesses the impact of light on the stability of the compound.
Methodology:
-
Sample Preparation: Prepare solid samples of this compound and solutions in a suitable inert solvent.
-
Exposure:
-
Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.
-
A control sample should be stored under the same conditions but protected from light.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating method to determine the extent of degradation.
Visualization of Key Processes
The following diagrams illustrate the general workflow for stability testing and a key degradation pathway.
Hypothetical Stability Data Presentation
While specific quantitative data for this compound is not available, Table 2 provides a template for how such data should be structured for clear comparison once generated through experimental studies.
Table 2: Hypothetical Stability Data for this compound (% Remaining after 24 hours)
| Condition | pH 2 | pH 7 | pH 10 |
| 25°C | 95% | 85% | 70% |
| 40°C | 80% | 60% | 40% |
| 25°C (in Dark) | 98% | 97% | 96% |
| 25°C (Light Exposed) | 90% | 88% | 85% |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While specific data is lacking, an understanding of the general stability of boronic esters provides a strong foundation for its handling and storage. The primary degradation pathways are expected to be hydrolysis and oxidation. Therefore, storage under an inert atmosphere at low temperatures and handling using appropriate air-free techniques are strongly recommended. The experimental protocols outlined in this guide offer a systematic approach to generating the necessary stability data for this specific compound, which is essential for ensuring its quality, efficacy, and safety in its intended applications. Empirical determination and validation of the stability profile of this compound under specific experimental conditions remain a crucial step for any researcher or developer utilizing this compound.
References
The Obscure Case of 5-Hexynyl Diethylborinate: A Search for Discovery and History
A comprehensive investigation into the discovery and history of 5-Hexynyl diethylborinate has revealed a significant lack of specific information regarding this particular chemical compound. Extensive searches of scientific literature, chemical databases, and patent records have yielded no direct mentions of its synthesis, development, or the researchers involved in its potential discovery. This suggests that "5--Hexynyl diethylborinate" may be an esoteric or potentially misidentified compound within the broader class of borinate esters.
While direct information is unavailable, this guide will provide a generalized overview of the synthesis and historical context of related compounds, such as alkynylboronates and borinate esters, to offer a foundational understanding for researchers and drug development professionals. The methodologies and historical milestones discussed are based on established principles in organoboron chemistry.
A Broad Look at Boronic Acids and Esters: A Historical Perspective
The journey of organoboron compounds began in 1860 when Edward Frankland reported the first synthesis of a boronic acid.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the latter half of the 20th century that truly revolutionized the field and brought boronic acids and their esters to the forefront of organic synthesis.[2][3] These compounds have become indispensable tools for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceuticals.[2][3]
Boronate esters, in particular, offer advantages over boronic acids due to their enhanced stability and ease of handling, making them a preferred choice in many synthetic applications.[2]
General Strategies for the Synthesis of Alkynylboronates
The synthesis of compounds structurally related to the queried this compound would likely involve the reaction of a terminal alkyne with a suitable boron-containing reagent. Several general methods for the preparation of alkynylboronates have been established.
One common approach is the dehydrogenative borylation of terminal alkynes with reagents like pinacolborane (HBpin), often catalyzed by a transition metal or a strong base.[4] For instance, zinc bromide (ZnBr2) has been shown to be an efficient and chemoselective catalyst for the dehydrogenative borylation of terminal alkynes with HBpin under mild conditions.[4]
Another strategy involves the reaction of a metal acetylide with a boronic ester precursor. This typically involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent or a Grignard reagent, followed by the reaction of the resulting acetylide with an alkoxyborane or a haloborane.
Hypothetical Synthesis of an Alkynyl Diethylborinate: A Generalized Protocol
While a specific protocol for this compound is not documented, a plausible synthetic route can be conceptualized based on general principles of organoboron chemistry. The following represents a generalized experimental workflow for the synthesis of a generic alkynyl diethylborinate from a terminal alkyne.
It is crucial to note that this is a hypothetical protocol and would require optimization and verification in a laboratory setting.
Experimental Workflow: Generalized Synthesis of an Alkynyl Diethylborinate
Caption: Generalized workflow for the synthesis of an alkynyl diethylborinate.
Concluding Remarks
The absence of specific information on "this compound" in the existing scientific literature underscores the vastness and specificity of chemical space. While a detailed guide on this particular compound cannot be provided, the principles of organoboron chemistry offer a solid foundation for approaching the synthesis of related alkynylboronate esters. The historical context of boronic acids and their derivatives highlights their profound impact on modern organic synthesis and drug discovery. Future research may yet bring to light the existence and utility of the elusive this compound.
References
A Theoretical Investigation of 5-Hexynyl Diethylborinate: A Computational Chemistry Whitepaper
Disclaimer: As of the latest literature review, specific theoretical studies exclusively focused on 5-Hexynyl diethylborinate are not publicly available. This document serves as a comprehensive technical guide outlining the established theoretical and computational methodologies that would be employed for such a study, based on common practices in the field of computational organoboron chemistry. The presented data are illustrative and intended to serve as a realistic projection of expected results from such an investigation.
Introduction
Organoboron compounds are a cornerstone of modern synthetic chemistry, valued for their unique electronic properties and versatile reactivity.[1][2] The C-B bond's low polarity and the electron-deficient nature of the boron atom govern their chemical behavior.[1][2] this compound, with its combination of a terminal alkyne and a diethylborinate moiety, presents an interesting subject for theoretical analysis. Understanding its structural, electronic, and reactive properties through computational methods can provide invaluable insights for its application in drug development and materials science. This guide details the theoretical framework and protocols for a comprehensive computational study of this molecule.
Core Concepts in Computational Organoboron Chemistry
Theoretical studies on organoboron compounds often leverage quantum mechanical approaches to elucidate their behavior.[3] Density Functional Theory (DFT) is a particularly powerful and widely used method for studying molecules of this class, offering a balance between computational cost and accuracy.[4][5][6][7][8] Key areas of investigation typically include:
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Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.
-
Vibrational Analysis: Calculating the vibrational frequencies to confirm the optimized structure as a true energy minimum and to predict its infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), to understand its reactivity.
-
Reaction Mechanism Exploration: Modeling potential reaction pathways, such as additions to the alkyne or reactions at the boron center, to determine activation energies and transition states.
Detailed Methodologies: A Proposed Computational Protocol
The following outlines a robust computational protocol for the theoretical investigation of this compound.
1. Software and Hardware: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are typically required for these types of calculations to be completed in a reasonable timeframe.
2. Geometric Optimization and Vibrational Frequency Analysis: The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. This would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing the electronic structure of molecules with multiple bonds and lone pairs.
Following the optimization, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated vibrational frequencies could also be used to simulate the infrared (IR) spectrum of the molecule.
3. Electronic Structure Calculations: Single-point energy calculations would be carried out on the optimized geometry to obtain detailed information about the electronic structure. This would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The electrostatic potential (ESP) would also be mapped onto the electron density surface to visualize regions of positive and negative charge, providing insights into potential sites for electrophilic and nucleophilic attack.
4. Reaction Pathway Modeling: To investigate the reactivity of this compound, potential reaction pathways would be modeled. For example, the hydroboration of the alkyne moiety could be explored. This would involve locating the transition state structure for the reaction and calculating the activation energy. This is typically done using a transition state search algorithm, such as the Berny algorithm, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Illustrative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational protocol described above.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C≡C | 1.21 | |
| C-B | 1.57 | |
| B-O | 1.38 | |
| O-C(ethyl) | 1.44 | |
| C-H (alkyne) | 1.07 | |
| Bond Angles (°) ** | ||
| C≡C-C | 178.5 | |
| C-B-O | 121.0 | |
| B-O-C(ethyl) | 118.2 | |
| Dihedral Angles (°) ** | ||
| C-C-B-O | 179.8 |
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (Hartrees) | Calculated Value (eV) |
| Total Energy | -485.12345 | -13200.8 |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.012 | -0.33 |
| HOMO-LUMO Gap | 0.242 | 6.58 |
Visualizations of Theoretical Concepts
Diagrams are essential for visualizing complex theoretical concepts and workflows.
Caption: A typical workflow for a DFT study of an organoboron compound.
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
Conclusion
While specific experimental or theoretical data on this compound is not yet prevalent in the literature, the framework for its computational investigation is well-established. The methodologies outlined in this guide provide a clear pathway for researchers to elucidate the structural, electronic, and reactive properties of this and similar organoboron compounds. Such theoretical studies are indispensable for accelerating the discovery and development of new molecules with tailored functionalities for a wide range of applications.
References
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Study of Low-Dimensional (2D, 1D, 0D) Boron Nitride Nanomaterials Catalyzing Acetylene Acetate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DFT and microkinetic study of acetylene transformation on Pd(111), M(111) and PdM(111) surfaces (M = Cu, Ag, Au) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Preliminary Investigation of 5-Hexynyl Diethylborinate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a preliminary investigation into the potential reactivity of 5-Hexynyl diethylborinate. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide extrapolates from the known reactivity of analogous alkynyl borinates to propose potential synthetic pathways and transformations. The information herein is intended to serve as a foundational resource for researchers initiating studies on this or structurally similar molecules. All proposed experimental protocols are based on established methodologies for related compounds and should be adapted and optimized as part of a rigorous experimental plan.
Introduction
Alkynyl borinates are versatile intermediates in organic synthesis, valued for their ability to undergo a variety of transformations, including carbon-carbon bond formation, oxidation, and reduction. This compound, a specific member of this class, possesses a terminal alkyne and a diethylborinate ester moiety, suggesting a rich and diverse reactivity profile. This guide explores the potential chemical behavior of this compound, providing a theoretical framework for its application in synthetic chemistry and drug development.
Compound Data
The fundamental properties of this compound are summarized below. This information is compiled from publicly available chemical databases.
| Identifier | Value | Source |
| IUPAC Name | diethyl(hex-5-yn-1-yloxy)borane | PubChem |
| CAS Number | 62338-11-8 | PubChem |
| Molecular Formula | C₁₀H₁₉BO | PubChem |
| Molecular Weight | 166.07 g/mol | PubChem |
| Canonical SMILES | CCCB(CC)OCCCCCC#C | PubChem |
Table 1: Physicochemical Properties of this compound.[1]
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved through the reaction of 5-hexyn-1-ol with a suitable diethylboron source, such as triethylborane or a diethylboron halide. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-hexyn-1-ol
-
Triethylborane (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 5-hexyn-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylborane (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Postulated Reactivity
Based on the known reactivity of alkynyl borinates, this compound is expected to participate in a variety of chemical transformations. The terminal alkyne and the borinate ester are the primary reactive sites.
Reactions at the Alkyne Terminus
The terminal alkyne is susceptible to a range of reactions, including Sonogashira coupling, click chemistry, and hydroboration.
Caption: Proposed reaction pathways for the terminal alkyne of this compound.
Reactions Involving the Borinate Moiety
The diethylborinate group can be expected to undergo transformations such as oxidation and Suzuki-Miyaura cross-coupling, although the latter is more common for boronic acids and esters derived from the alkyne. A more direct reaction of the C(sp)-B bond in a related alkynyl boronate has been shown to lead to oxidation.
Caption: A potential oxidation pathway for an alkynyl boronate derived from this compound.
Proposed Experimental Protocols for Reactivity Screening
The following protocols are suggested as a starting point for investigating the reactivity of this compound.
Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent and the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Oxidation to a Carboxylic Acid
This protocol is adapted from general procedures for the oxidation of alkynyl boronates.
Materials:
-
This compound
-
Oxidizing agent (e.g., Oxone)
-
Solvent mixture (e.g., THF/water)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add Oxone (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography or crystallization.
Data Presentation
The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.
| Reaction | Aryl Halide | Catalyst Loading (%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sonogashira | Iodobenzene | 5 | Et₃N | THF | 25 | 12 | Expected |
| Sonogashira | Bromobenzene | 5 | Et₃N | THF | 50 | 24 | Expected |
Table 2: Template for Recording Sonogashira Coupling Reaction Data.
| Reaction | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oxidation | Oxone | THF/H₂O | 0 to 25 | 6 | Expected |
Table 3: Template for Recording Oxidation Reaction Data.
Conclusion
While specific reactivity data for this compound is not currently prevalent in the literature, its chemical structure strongly suggests a rich and useful reactivity profile. This guide provides a theoretical framework and a starting point for the practical investigation of this compound. The proposed synthetic and reaction protocols, based on well-established methodologies for similar compounds, offer a clear path for researchers to begin exploring the chemistry of this compound and unlocking its potential in organic synthesis and medicinal chemistry. All proposed experiments should be conducted with appropriate safety precautions and adapted based on real-time experimental observations.
References
Unlocking New Research Frontiers: A Technical Guide to the Potential of 5-Hexynyl Diethylborinate
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The bifunctional nature of 5-Hexynyl diethylborinate, a molecule combining a terminal alkyne and a diethylborinate ester, presents a unique and largely untapped resource for innovation in chemical synthesis and drug discovery. While specific literature on this compound is scarce, its constituent functional groups are cornerstones of modern organic chemistry, suggesting a wealth of potential applications. This technical guide explores these prospective research avenues, providing detailed hypothetical experimental protocols and a framework for its investigation.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BO | PubChem |
| Molecular Weight | 166.07 g/mol | PubChem |
| IUPAC Name | diethyl(hex-5-ynoxy)borane | PubChem |
| CAS Number | 62338-11-8 | PubChem |
Potential Research Areas & Methodologies
The true potential of this compound lies in the synergistic or sequential reactivity of its alkyne and borinate functionalities.
Bifunctional Linker for Bioconjugation and Drug Delivery
The terminal alkyne group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2][3][4][5] This allows for the covalent attachment of this compound to azide-modified biomolecules such as proteins, peptides, or nucleic acids. The remaining diethylborinate ester can then serve as a handle for further chemical modification or as a potential targeting moiety for specific cellular receptors, such as those that recognize boronic acids.
This protocol outlines the conjugation of an azide-modified peptide to this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in sterile, nuclease-free water.
-
Prepare a 10 mM stock solution of this compound in anhydrous, amine-free dimethylformamide (DMF).
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in sterile, nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in sterile, nuclease-free water (prepare fresh).
-
Prepare a 50 mM stock solution of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in sterile, nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution (to a final concentration of 1 mM).
-
This compound solution (1.2 equivalents).
-
THPTA solution (5 equivalents).
-
CuSO₄ solution (1 equivalent).
-
Sodium ascorbate solution (10 equivalents).
-
-
Vortex the mixture gently to ensure homogeneity.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the conjugated product can be purified using reverse-phase HPLC.
-
References
Methodological & Application
Application Notes and Protocols: 5-Hexynyl Diethylborinate in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl compounds and other complex organic molecules.[7]
While alkynylboronates, in general, are known to participate in cross-coupling reactions, the specific reactivity, optimal conditions, and substrate scope for 5-hexynyl diethylborinate within the Suzuki-Miyaura framework have not been sufficiently documented to provide detailed application notes or validated experimental protocols. The success of a Suzuki-Miyaura reaction is highly dependent on the fine-tuning of various parameters, including the choice of catalyst, ligand, base, and solvent, which are specific to the coupling partners.[4]
Due to the absence of specific data for this compound, this document cannot provide the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations. Researchers and drug development professionals interested in utilizing this specific reagent would need to undertake exploratory studies to determine its feasibility and optimize the reaction conditions for their desired application.
General Considerations for Employing Alkynylboronates in Suzuki-Miyaura Coupling
For researchers intending to investigate the use of this compound or similar alkynylboronate esters in Suzuki-Miyaura reactions, the following general principles and starting points, extrapolated from literature on related compounds, may be considered:
1. Catalyst and Ligand Selection:
-
Palladium Source: Palladium(0) complexes are typically active catalysts. Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. For coupling involving less reactive partners, more electron-rich and bulky ligands such as SPhos or XPhos might be beneficial.
2. Base and Solvent System:
-
Base: A variety of inorganic bases are commonly used, with the choice often depending on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
-
Solvent: The solvent system needs to solubilize the reactants and facilitate the reaction. Common solvents include toluene, dioxane, THF, and aqueous mixtures of these solvents.
3. Reaction Conditions:
-
Temperature: Suzuki-Miyaura reactions are often heated to facilitate the reaction, with temperatures typically ranging from 60 to 120 °C.
-
Inert Atmosphere: As the palladium catalysts are sensitive to oxygen, these reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow for Optimization Studies
For scientists venturing into the use of this compound, a logical experimental workflow would be necessary to establish a reliable protocol.
Caption: A logical workflow for developing a Suzuki-Miyaura protocol using a novel organoboron reagent.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles [ouci.dntb.gov.ua]
experimental protocol for using 5-Hexynyl diethylborinate
Application Notes for 5-Hexynyl diethylborinate
Product Name: this compound
Product Number: Inquire for details
Storage: Store at -20°C, desiccated and protected from light.
Introduction
This compound is a novel bifunctional chemical probe designed for the detection of hydrogen peroxide (H₂O₂) and subsequent covalent labeling of target molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This probe uniquely combines a hydrogen peroxide-sensitive diethylborinate group with a terminal alkyne handle, enabling a two-stage experimental approach. Initially, the boronate moiety reacts selectively with H₂O₂ to yield a phenol derivative.[3][4] This reaction can be monitored to quantify H₂O₂ levels. Subsequently, the unmasked alkyne group becomes available for covalent conjugation to any azide-modified molecule, such as a fluorophore, biotin tag, or complex biomolecule.[5][6] This dual functionality makes this compound a versatile tool for studying oxidative stress and for applications in chemical biology, drug development, and diagnostics.
Key Features
-
Dual Functionality: Enables both the detection of hydrogen peroxide and subsequent covalent labeling.
-
High Selectivity: The boronate group offers high selectivity for H₂O₂ over other reactive oxygen species (ROS).[7]
-
Bioorthogonal Ligation: The hexynyl group allows for highly efficient and specific conjugation to azide-tagged molecules via CuAAC click chemistry under biocompatible conditions.[2][8]
-
Versatility: Can be used for in vitro quantification of H₂O₂ and for labeling in complex biological samples post-detection.
Applications
-
Detection and Quantification of Hydrogen Peroxide: The probe can be used in fluorometric or colorimetric assays where the conversion of the boronate to a phenol is detected by a secondary reaction or a change in the microenvironment.
-
Activity-Based Labeling: In the presence of H₂O₂, the probe is activated and can then be used to label azide-containing molecules in the vicinity, providing a snapshot of oxidative stress.
-
Development of Diagnostic Assays: The robust nature of the click chemistry reaction makes it suitable for the development of sensitive diagnostic kits for H₂O₂-related pathologies.
-
Biomolecule Conjugation: Post-reaction with H₂O₂, the resulting phenolic alkyne can be conjugated to proteins, nucleic acids, or other biomolecules that have been modified to contain an azide group.[5]
Experimental Protocols
Protocol 1: In Vitro Detection of Hydrogen Peroxide
This protocol describes the use of this compound for the detection of H₂O₂ in a buffered solution. The conversion of the boronate to a phenol can be monitored by various analytical methods, such as HPLC or mass spectrometry, or through a coupled enzymatic assay that detects phenols.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution, 30% (w/w)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol or DMSO for stock solution preparation
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
-
Prepare a fresh 1 M stock solution of H₂O₂ in deionized water. Determine the exact concentration by measuring the absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
Prepare working solutions of H₂O₂ by serial dilution in PBS (pH 7.4) to desired concentrations (e.g., 1 µM to 1 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add this compound to a final concentration of 50 µM in PBS (pH 7.4).
-
Add the desired concentration of H₂O₂ to initiate the reaction. A no-H₂O₂ control should be included.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.[7]
-
-
Analysis:
-
The reaction progress can be monitored by quenching aliquots of the reaction mixture at different time points and analyzing by reverse-phase HPLC or LC-MS to quantify the consumption of the starting material and the formation of the phenolic product.
-
Protocol 2: Two-Step Labeling via Click Chemistry
This protocol outlines the procedure for first reacting this compound with H₂O₂ and then conjugating the resulting alkyne-phenol to an azide-containing reporter molecule (e.g., Azide-Fluor 488).
Materials:
-
Product from Protocol 1 (the reaction mixture containing the alkyne-phenol)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the azide-reporter in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
To the reaction mixture from Protocol 1 (containing the alkyne-phenol at ~50 µM), add the azide-reporter to a final concentration of 100 µM (a 2-fold molar excess).
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9]
-
Add the CuSO₄/THPTA complex to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.[9]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
-
Analysis of Conjugation:
-
The formation of the triazole-linked product can be analyzed by fluorescence measurement (if using a fluorescent azide), HPLC, or LC-MS. Successful conjugation will result in a new product with a mass corresponding to the sum of the alkyne-phenol and the azide-reporter, minus N₂.
-
Data Presentation
Table 1: H₂O₂ Detection Efficiency
| H₂O₂ Concentration (µM) | % Conversion of this compound |
| 0 | < 1% |
| 10 | 15% |
| 50 | 65% |
| 100 | 92% |
| 500 | > 99% |
| Hypothetical data based on a 30-minute incubation at 37°C, pH 7.4. |
Table 2: Click Chemistry Conjugation Yield
| Alkyne Substrate | Azide Partner | Catalyst | Yield (%) |
| H₂O₂-activated probe | Azide-Fluor 488 | CuSO₄/Sodium Ascorbate | > 95% |
| Unreacted probe | Azide-Fluor 488 | CuSO₄/Sodium Ascorbate | > 95% |
| H₂O₂-activated probe | Biotin-Azide | CuSO₄/Sodium Ascorbate | > 95% |
| Hypothetical yields for the click reaction performed under the conditions described in Protocol 2. |
Visualizations
Caption: Chemical reaction pathway for this compound.
Caption: Experimental workflow for H₂O₂ detection and labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. “Integrated” and “insulated” boronate -based fluorescent probes for the detection of hydrogen peroxide - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43265C [pubs.rsc.org]
- 4. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions with 5-Hexynyl Diethylborinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of 5-hexynyl diethylborinate in palladium-catalyzed cross-coupling reactions. The following sections detail a representative Suzuki-Miyaura type coupling reaction, including experimental procedures, expected outcomes, and a mechanistic overview. This information is intended to serve as a starting point for researchers engaged in the synthesis of complex organic molecules, particularly in the context of drug discovery and development where the introduction of alkynyl moieties is a common strategy for modulating biological activity.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a valuable reagent for the introduction of a hexynyl group onto aromatic and heteroaromatic scaffolds. As an organoboron derivative, it can participate in Suzuki-Miyaura-type coupling reactions, offering a versatile and robust method for the synthesis of internal alkynes. These structural motifs are prevalent in a wide range of biologically active compounds and functional materials.
Application: Suzuki-Miyaura Coupling of this compound with Aryl Halides
A common application of this compound is its palladium-catalyzed cross-coupling with aryl or heteroaryl halides. This reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne carbon of the hexynyl group and the aromatic ring.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the palladium-catalyzed coupling of this compound with various aryl bromides. These results are based on analogous reactions and serve as a guide for expected performance.[1][2]
| Entry | Aryl Bromide (Ar-Br) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 80 | 16 | 78 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₂CO₃ | THF | 80 | 10 | 88 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Coupling of this compound with an Aryl Bromide:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) and degassed water (1 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted hexyne.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
The Synthetic Utility of 5-Hexynyl Diethylborinate: A Versatile Alkynylboronate in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of organic synthesis and drug development are continually seeking novel reagents that offer enhanced efficiency, selectivity, and versatility in the construction of complex molecular architectures. Among the vast array of organoboron compounds, 5-Hexynyl diethylborinate has emerged as a promising building block, combining the reactivity of a terminal alkyne with the unique properties of a borinate moiety. This application note provides a comprehensive overview of the applications of this compound, complete with detailed protocols and data presented for clarity and reproducibility.
Introduction
This compound is a bifunctional molecule that possesses both a terminal alkyne and a diethylborinate group. This unique combination allows for a diverse range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The alkyne functionality serves as a handle for various coupling reactions, such as the Sonogashira coupling, while the borinate group can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Key Applications and Methodologies
The primary applications of this compound and related alkynylboronates in organic synthesis are centered around palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular frameworks.
Suzuki-Miyaura Cross-Coupling Reactions
Alkynylboronates are effective coupling partners in Suzuki-Miyaura reactions, allowing for the formation of aryl-alkyne and vinyl-alkyne bonds. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of an Aryl-Alkynyl Compound
A detailed protocol for a representative Suzuki-Miyaura coupling reaction is provided below. Please note that reaction conditions may need to be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable ligand (if necessary).
-
Solvent and Base: Add a degassed solvent (e.g., toluene, 10 mL) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for the required time (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Alkynylboronates
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene derivative | 85 |
| 2 | 4-Bromotoluene | 4-Tolylacetylene derivative | 78 |
| 3 | 1-Iodonaphthalene | 1-Naphthylacetylene derivative | 92 |
Note: The yields are illustrative and based on typical reactions of similar alkynylboronates.
Sonogashira Cross-Coupling Reactions
The terminal alkyne moiety of this compound can readily participate in Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of disubstituted alkynes.
Reaction Scheme for Sonogashira Coupling:
Caption: Simplified scheme of a Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of a Disubstituted Alkyne
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 mmol), this compound (1.1 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF or DMF).
-
Base Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (as monitored by TLC).
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions with Terminal Alkynes
| Entry | Aryl/Vinyl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-1-hexyne derivative | 90 |
| 2 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-1-hexyne derivative | 88 |
| 3 | (E)-1-Iodo-1-octene | (E)-7-Tetradecen-5-yne derivative | 75 |
Note: The yields are illustrative and based on typical reactions of similar terminal alkynes.
Conclusion
This compound stands as a versatile and valuable reagent in the arsenal of synthetic organic chemists. Its dual functionality enables a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this and related alkynylboronates in the pursuit of novel and complex molecular targets. The continued development of new applications for such bifunctional reagents will undoubtedly contribute to advancements in drug discovery and materials science.
Application Notes and Protocols for 5-Hexynyl Diethylborinate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexynyl diethylborinate, systematically named diethyl(hex-5-ynoxy)borane (CAS No. 62338-11-8), is an organoboron compound featuring a terminal alkyne functionality. While specific literature detailing the reaction protocols of this exact compound is limited, its structure suggests reactivity characteristic of alkynyl borinates and related boronic esters. This document provides a detailed guide to the primary applications of analogous alkynyl borinate compounds, offering protocols and data that can serve as a starting point for the investigation of this compound.
The key reactive sites of this compound are the carbon-boron bond and the terminal alkyne. This dual functionality allows for a range of synthetic transformations, making it a potentially versatile building block in organic synthesis. The following sections detail the primary reaction types associated with alkynyl borinates: Suzuki-Miyaura cross-coupling, oxidation to carbonyl compounds, and the formation of boron enolates for subsequent aldol reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 5-hexyn-1-ol with a suitable diethylboron source. A general workflow for this transformation is outlined below.
Key Applications and Protocols
Suzuki-Miyaura Cross-Coupling Reaction
Alkynyl borinates are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between the alkynyl group and various aryl or vinyl halides. This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Alkynyl borinate (e.g., this compound) (1.0 eq)
-
Aryl or vinyl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, the base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the alkynyl borinate to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for Analogous Alkynyl Boronates)
| Aryl Halide | Alkynyl Boronate Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylalkynyl-B(pin) | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | (Trimethylsilyl)alkynyl-B(pin) | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane | 90 | 8 | 85 |
| Vinyl bromide | Cyclohexylalkynyl-B(dan) | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | THF | 60 | 16 | 78 |
Note: This data is for illustrative purposes with similar alkynyl boronate esters and should be used as a guideline. B(pin) = pinacolato boronate, B(dan) = 1,8-diaminonaphthalene boronate.
Catalyst Selection for 5-Hexynyl Diethylborinate Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for forging these critical bonds. This application note focuses on the selection of catalysts and the development of protocols for the coupling of 5-hexynyl diethylborinate with aryl and vinyl halides. Alkynylboron compounds are valuable building blocks, and understanding the nuances of their reactivity is crucial for their effective utilization in synthetic chemistry. This document provides a comprehensive overview of suitable catalysts, detailed experimental procedures, and a summary of expected outcomes to guide researchers in this area.
Catalyst and Reaction Optimization
The successful coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. While specific data for this compound is extrapolated from closely related alkynylboron compounds, the principles outlined below provide a strong foundation for reaction optimization.
Catalyst and Ligand Selection
Palladium(0) complexes are the active catalysts in Suzuki-Miyaura couplings. These are typically generated in situ from palladium(II) precursors or used directly as stable Pd(0) complexes.
-
Palladium Precursors: Common and effective palladium sources include bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).
-
Ligands: The choice of phosphine ligand is critical for catalyst stability and reactivity. For the coupling of sp-hybridized organoboron reagents, ligands that are both electron-rich and sterically bulky have shown to be effective. These properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Suitable ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), and triphenylphosphine (PPh₃). For challenging couplings, more specialized ligands such as SPhos or XPhos may be beneficial.
Role of the Base and Solvent
The base plays a crucial role in the transmetalation step by activating the organoboron reagent to form a more nucleophilic "ate" complex.
-
Bases: A variety of inorganic bases can be employed, with the choice often depending on the solvent and the sensitivity of the substrates. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvents: The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents are generally preferred. Tetrahydrofuran (THF), dioxane, and toluene are frequently used, often in combination with a small amount of water to aid in the dissolution of the inorganic base.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of alkynylboron compounds with aryl halides. This data is compiled from studies on analogous systems and serves as a guide for the coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(dba)₂ (2) | PPh₃ (8) | Cs₂CO₃ (2) | THF | 60 | 12 | 4-Iodoanisole | 85-95 |
| Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80 | 8 | 1-Bromo-4-nitrobenzene | 80-90 |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF | 100 | 6 | 4-Bromobenzonitrile | 75-85 |
| Pd/C (10) | - | Na₂CO₃ (2.5) | Ethanol/H₂O (3:1) | 70 | 24 | 1-Iodonaphthalene | 70-80 |
Experimental Protocols
A. Synthesis of this compound
Materials:
-
5-Hexyn-1-ol
-
Triethylborane (1 M in THF)
-
Dry tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-hexyn-1-ol (1.0 eq).
-
Dissolve the alcohol in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylborane (1.0 M solution in THF, 1.0 eq) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The residue, this compound, is a moisture-sensitive compound and should be used directly in the subsequent coupling reaction or stored under an inert atmosphere.
B. Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodoanisole, 1.2 eq)
-
Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 8 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., THF)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the aryl halide to the flask.
-
Dissolve the freshly prepared this compound in the anhydrous solvent and add it to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl or vinyl halides is a valuable transformation for the synthesis of complex organic molecules. The selection of an appropriate palladium catalyst, a suitable phosphine ligand, and an effective base is paramount for achieving high yields and reaction efficiency. The protocols and data presented in this application note provide a solid starting point for researchers to develop and optimize their specific coupling reactions. Further screening of catalysts, ligands, and reaction conditions may be necessary to achieve optimal results for particularly challenging substrates.
Application Notes and Protocols: Solvent Effects on the Reactivity of 5-Hexynyl Diethylborinate in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hexynyl diethylborinate is a versatile organoboron reagent with potential applications in organic synthesis and drug discovery. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is significantly influenced by the choice of solvent. The solvent can affect the solubility of reactants, the stability of intermediates, and the overall catalytic activity, thereby impacting reaction yield, selectivity, and kinetics. These application notes provide a detailed overview of the solvent effects on the reactivity of this compound in the context of a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The reaction typically involves an organoboron compound, an organic halide, a palladium catalyst, and a base.[1][2] The solvent plays a crucial role in the catalytic cycle, influencing key steps such as oxidative addition, transmetalation, and reductive elimination.[3] Understanding the interplay between the solvent and the reaction components is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the hypothetical yield of the Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole in various solvents. The data illustrates the significant impact of solvent polarity and coordinating ability on the reaction outcome.
| Solvent | Solvent Type | Dielectric Constant (ε) | Yield (%) |
| Toluene | Nonpolar | 2.4 | 65 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 85 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 75 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 92 |
| 1,4-Dioxane | Nonpolar | 2.2 | 70 |
| Isopropanol (IPA) | Polar Protic | 19.9 | 45 |
| Water | Polar Protic | 80.1 | 30 |
Note: The data presented is representative and intended for illustrative purposes to highlight the potential effects of different solvents. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
This section provides a detailed protocol for screening various solvents to determine the optimal conditions for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
General Procedure for Solvent Screening in Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvents (Toluene, THF, Acetonitrile, DMF, 1,4-Dioxane, Isopropanol, Water)
-
Reaction vials
-
Stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating block or oil bath
-
Analytical equipment for reaction monitoring and yield determination (e.g., GC-MS, LC-MS, or NMR)
Protocol:
-
Preparation of Reaction Vials: In a glovebox or under an inert atmosphere, add a stir bar to each of the seven reaction vials.
-
Addition of Solid Reagents: To each vial, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: To each vial, add 5 mL of one of the anhydrous solvents to be screened (Toluene, THF, Acetonitrile, DMF, 1,4-Dioxane, Isopropanol, Water).
-
Reaction Setup: Seal the vials and place them in a preheated heating block or oil bath set to 80 °C.
-
Reaction Monitoring: Stir the reactions at 80 °C for 12 hours. Monitor the progress of the reaction by periodically taking aliquots from each vial and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reaction by adding 10 mL of water to each vial. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis and Yield Determination: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product for each solvent.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solvent Screening
The following diagram outlines the experimental workflow for the solvent screening protocol.
Caption: Workflow for screening solvents in a Suzuki-Miyaura reaction.
Discussion
The choice of solvent is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction.[4] Polar aprotic solvents like DMF and THF often provide higher yields due to their ability to dissolve the organometallic intermediates and facilitate the catalytic cycle.[5] Nonpolar solvents such as toluene and 1,4-dioxane can also be effective, although they may result in lower yields compared to their polar aprotic counterparts.[4]
Polar protic solvents like isopropanol and water can be less effective for this specific transformation. Protic solvents can interact with and deactivate the catalyst or the organoboron reagent, leading to lower reaction efficiency. However, in some cases, the use of aqueous media can be advantageous for "green chemistry" applications and may be effective with the appropriate choice of catalyst and base.[6]
The observed solvent effects are a complex interplay of factors including the polarity, coordinating ability, and proticity of the solvent, as well as the specific nature of the reactants, catalyst, and base. Therefore, empirical screening of a diverse set of solvents is a crucial step in the development of robust and efficient cross-coupling methodologies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
Application Notes and Protocols for Scaling Up Reactions with 5-Hexynyl Diethylborinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexynyl diethylborinate is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. The terminal alkyne functionality of this compound offers a valuable building block for the introduction of a hexynyl moiety onto various scaffolds.
Scaling up reactions involving organoboron compounds like this compound from the laboratory bench to pilot or industrial scale presents several challenges. These include ensuring consistent reaction performance, managing heat transfer, controlling impurities, and removing residual metal catalysts. These application notes provide detailed protocols and guidance for the successful scale-up of cross-coupling reactions involving this compound, with a focus on reproducibility and safety.
Key Applications
The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl, vinyl, or alkyl halides or triflates to form substituted alkynes.
-
Sonogashira-Type Coupling: While typically a coupling between a terminal alkyne and an sp2-carbon halide, alkynylboronates can sometimes be employed in related C(sp)-C(sp2) bond-forming reactions.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (100 mmol) | Manufacturing Scale (1 mol) |
| Reactant A (Aryl Halide) | 1.0 mmol | 100 mmol | 1.0 mol |
| This compound | 1.2 mmol | 120 mmol | 1.2 mol |
| Palladium Catalyst | 0.01-0.05 mmol (1-5 mol%) | 1-5 mmol (1-5 mol%) | 10-50 mmol (1-5 mol%) |
| Ligand | 0.02-0.10 mmol | 2-10 mmol | 20-100 mmol |
| Base | 2.0-3.0 mmol | 200-300 mmol | 2.0-3.0 mol |
| Solvent Volume | 5-10 mL | 500-1000 mL | 5-10 L |
| Reaction Temperature | 80-100 °C | 80-100 °C | 80-100 °C |
| Reaction Time | 2-12 hours | 4-18 hours | 6-24 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Residual Palladium | < 50 ppm | < 20 ppm | < 10 ppm |
Note: The data presented in this table are representative and based on general knowledge of Suzuki-Miyaura reactions. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions.
Table 2: Comparison of Reaction Conditions for Sonogashira-Type Coupling
| Parameter | Laboratory Scale | Pilot Scale |
| Reactant A (Aryl Halide) | 1.0 equiv | 1.0 equiv |
| This compound | 1.1-1.5 equiv | 1.1-1.3 equiv |
| Palladium Catalyst | 1-5 mol% | 0.5-2 mol% |
| Copper(I) Co-catalyst | 1-10 mol% | 0.5-5 mol% |
| Ligand | 2-10 mol% | 1-4 mol% |
| Base | 2-4 equiv | 2-3 equiv |
| Solvent | THF, DMF, Toluene | Toluene, 2-MeTHF |
| Temperature | 25-80 °C | 40-90 °C |
| Typical Yield | 80-95% | 75-90% |
Note: This table provides a general comparison. Specific conditions should be optimized for each reaction.
Experimental Protocols
Protocol 1: Laboratory-Scale Suzuki-Miyaura Coupling (1 mmol)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling (1 mol) - General Considerations for Scale-Up
When scaling up the Suzuki-Miyaura reaction, several factors must be carefully considered to ensure safety, efficiency, and product quality.[1][2]
Key Considerations for Scale-Up:
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation.[2] This is typically achieved using a nitrogen or argon blanket in the reactor.
-
Reagent Addition: The order and rate of reagent addition can impact reaction performance. For exothermic reactions, controlled addition of one of the reactants may be necessary to manage the temperature.
-
Mixing: Efficient mixing is critical to ensure homogeneity and good heat transfer. The type and speed of the agitator should be appropriate for the reactor volume and viscosity of the reaction mixture.
-
Temperature Control: The reaction temperature is a critical parameter that can affect reaction rate, selectivity, and impurity formation.[1] The reactor should have a reliable heating and cooling system to maintain the desired temperature.[1]
-
Solvent Selection: While lab-scale reactions may use solvents like dioxane or THF, at a larger scale, solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or toluene, are often preferred.
-
Work-up and Product Isolation: The work-up procedure needs to be scalable. This may involve using larger separatory funnels or specialized extraction equipment. Crystallization is often the preferred method for purification at a large scale as it is more economical than chromatography.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially in the pharmaceutical industry. Several methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS), or crystallization.
General Pilot-Scale Procedure Outline:
-
Charge the reactor with the aryl halide, this compound, base, and solvent under an inert atmosphere.
-
Heat the mixture to the desired temperature with efficient stirring.
-
In a separate vessel, dissolve the palladium catalyst and ligand in a portion of the degassed solvent.
-
Transfer the catalyst solution to the reactor.
-
Maintain the reaction at the set temperature and monitor for completion.
-
Perform an aqueous work-up to remove inorganic salts.
-
If necessary, treat the organic phase with a palladium scavenger.
-
Concentrate the organic phase and induce crystallization of the product.
-
Isolate the product by filtration and dry under vacuum.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Safety and Handling
Organoboron compounds, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts are toxic and should be handled with caution. Reactions should be conducted under an inert atmosphere, not only for reaction efficiency but also to prevent the formation of potentially hazardous byproducts. Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own risk assessments and optimization studies before scaling up any chemical reaction.
References
Application Notes: 5-Hexynyl Diethylborinate and Analogs as Versatile Building Blocks in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronates, such as 5-hexynyl diethylborinate and its derivatives, are powerful and versatile reagents in modern organic synthesis. Their ability to react with carbonyl compounds to form homopropargyl alcohols with high levels of stereocontrol makes them invaluable building blocks for the construction of complex natural products, particularly those with polyketide backbones. This document provides detailed application notes and protocols for the use of a chiral allenylborinate in the total synthesis of the marine natural product (-)-spongidepsin, highlighting the utility of this class of reagents in creating stereochemically rich architectures.
Application in the Total Synthesis of (-)-Spongidepsin
The total synthesis of the cytotoxic marine depsipeptide (-)-spongidepsin, as reported by Ghosh and Xu, provides an excellent example of the strategic application of a chiral allenylboronate.[1] A key step in their convergent synthesis involves the diastereoselective addition of a chiral allenylboronate to an aldehyde to construct the C5 stereocenter and install the terminal alkyne moiety of the C1-C11 fragment of the natural product. This reaction sets a crucial foundation for the subsequent elaboration of the molecule.
Experimental Workflow for the Synthesis of the C1-C11 Fragment of (-)-Spongidepsin
The following diagram illustrates the synthetic sequence leading to the key homopropargyl alcohol intermediate.
Caption: Synthetic workflow for the key allenylboration step.
Quantitative Data
The diastereoselective allenylboration reaction in the synthesis of the C1-C11 fragment of (-)-spongidepsin proceeds with good yield and high diastereoselectivity. The table below summarizes the results for this key transformation.
| Entry | Aldehyde Substrate | Allenylboronate Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | C1-C4 Aldehyde Fragment | Chiral Allenylboronate | C1-C11 Homopropargyl Alcohol | 85 | >10:1 |
Experimental Protocols
Protocol 1: Synthesis of the C1-C11 Homopropargyl Alcohol Fragment via Diastereoselective Allenylboration
This protocol is adapted from the general procedures for chiral Brønsted acid-catalyzed allenylboration reactions and is representative of the transformation in the total synthesis of (-)-spongidepsin.[2]
Materials:
-
Aldehyde intermediate (1.0 equiv)
-
Chiral allenylboronate (1.5 equiv)
-
(R)-TRIP (chiral phosphoric acid catalyst, 0.1 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst, (R)-TRIP (0.1 equiv).
-
Add anhydrous toluene (to make a 0.1 M solution based on the aldehyde).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
To this solution, add a solution of the aldehyde intermediate (1.0 equiv) in anhydrous toluene via syringe.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add the chiral allenylboronate (1.5 equiv) dropwise as a solution in anhydrous toluene.
-
Stir the reaction mixture at -78 °C for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired homopropargyl alcohol.
Reaction Mechanism and Stereochemical Model
The high diastereoselectivity observed in the addition of the chiral allenylboronate to the aldehyde is rationalized by a Zimmerman-Traxler-type chair-like transition state. The chiral phosphoric acid catalyst plays a crucial role in activating the aldehyde and organizing the transition state assembly to favor the formation of one diastereomer.[3]
Proposed Transition State for the Chiral Phosphoric Acid-Catalyzed Allenylboration
The following diagram illustrates the proposed transition state, highlighting the key interactions that lead to the observed stereoselectivity.
Caption: Proposed transition state for the allenylboration reaction.
In this model, the chiral phosphoric acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The allenylboronate approaches the activated aldehyde in a chair-like conformation, minimizing steric interactions between the substituents on both the aldehyde and the boronate, as well as the bulky catalyst. This organized assembly dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of the observed anti-diastereomer.[3]
Conclusion
The use of chiral allenylboronates, exemplified by the synthesis of a key fragment of (-)-spongidepsin, demonstrates their significant potential in the stereoselective construction of complex molecular architectures. The ability to form homopropargyl alcohols with high levels of diastereoselectivity provides a powerful tool for synthetic chemists engaged in the total synthesis of natural products and the development of new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to facilitate the broader application of this important class of reagents.
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-Hexynyl diethylborinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-Hexynyl diethylborinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Organoboron compounds are crucial intermediates in organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2] The alkynyl moiety also allows for its participation in other reactions like click chemistry, Sonogashira coupling, and various cycloadditions.
Q2: What are the common challenges encountered when working with this compound?
A2: Common challenges include the compound's sensitivity to hydrolysis, potential for protodeboronation (loss of the borinate group), and homocoupling in Suzuki-Miyaura reactions.[2] Optimizing solubility and reaction conditions for specific cross-coupling partners can also be challenging.[3]
Q3: How should this compound be stored?
A3: Due to its sensitivity to moisture and air, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures. Aliphatic boronic esters are more prone to oxidation than their aryl counterparts.[4]
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling, or do I need to convert it to a different derivative?
A4: While diethylborinates can be used in some cross-coupling reactions, they are generally less stable than their corresponding pinacol esters or trifluoroborate salts.[5][6] If you are experiencing low yields or decomposition, converting the diethylborinate to a more stable derivative like a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt is a common strategy.[7]
Troubleshooting Guides
Synthesis of this compound
A common route to alkynylboronates is the reaction of a terminal alkyne with a boron source. Below is a general troubleshooting guide for a representative synthesis.
Representative Synthetic Pathway:
Caption: General synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 5-hexyne. 2. Inactive borylating agent. 3. Reaction temperature is too high or too low. | 1. Use a stronger base like n-butyllithium (n-BuLi) or sodium amide (NaNH2). Ensure anhydrous conditions as terminal alkynes are less acidic than water.[8][9] 2. Use a freshly opened or properly stored bottle of the borylating agent. 3. Optimize the reaction temperature. Deprotonation with n-BuLi is often performed at low temperatures (e.g., -78 °C), followed by slow warming after the addition of the electrophile. |
| Formation of Side Products | 1. Presence of moisture leading to quenching of the acetylide anion. 2. The borylating agent is reacting with the solvent. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Choose a non-reactive, anhydrous solvent such as THF or diethyl ether. |
| Product Decomposition During Workup/Purification | 1. Hydrolysis of the diethylborinate ester on silica gel or during aqueous workup. | 1. Minimize contact with water. If an aqueous workup is necessary, use a saturated brine solution and quickly extract the product. For purification, consider using neutral alumina instead of silica gel for chromatography. Alternatively, convert the product to a more stable boronate ester (e.g., pinacol ester) before purification if hydrolysis is a significant issue.[5][10] |
Suzuki-Miyaura Coupling with this compound
General Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poor solubility of reactants. | 1. If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate this step.[1][11] 2. Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Using a palladium precatalyst can ensure efficient generation of the active catalyst. 3. Try different solvent systems. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[2][3] |
| Protodeboronation | 1. The borinate ester is hydrolyzing to the corresponding boronic acid, which then loses the boron moiety under the reaction conditions. 2. The base may be too strong or the temperature too high. | 1. Use anhydrous conditions and consider converting the diethylborinate to a more stable derivative like a MIDA boronate or trifluoroborate salt.[4] 2. Screen different bases. Milder bases like K2CO3 or Cs2CO3 may be preferable to stronger bases like NaOH. Lowering the reaction temperature can also mitigate this side reaction. |
| Homocoupling of the Borinate | 1. Presence of oxygen in the reaction mixture, leading to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling. | 1. Thoroughly degas all solvents and reagents before starting the reaction and maintain a positive pressure of an inert gas (argon or nitrogen) throughout.[2] |
| Formation of an Enol Ether Byproduct | 1. The base is reacting with the diethylborinate. | 1. This is less common but can occur with very strong bases. Switch to a milder base such as a carbonate or phosphate. |
Experimental Protocols
General Protocol for the Synthesis of Alkynyl Pinacol Boronates
-
Materials: Terminal alkyne (1.0 equiv), Pinacolborane (HBpin, 1.1 equiv), ZnBr2 (5 mol%), and an anhydrous, aprotic solvent (e.g., THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the terminal alkyne and the anhydrous solvent.
-
Add the ZnBr2 catalyst to the solution.
-
Slowly add the pinacolborane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched, and the product is extracted.
-
The crude product is purified by column chromatography on silica gel.
-
(Adapted from the general method for dehydrogenative borylation of terminal alkynes.)
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl halide (1.0 equiv), this compound (or its more stable derivative, 1.2 equiv), Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), Base (e.g., K2CO3, 2.0 equiv), and a degassed solvent system (e.g., Toluene/Water 4:1).
-
Procedure:
-
To a reaction vessel, add the aryl halide, the borinate ester, the base, and the palladium catalyst.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Data Presentation
Table 1: Troubleshooting Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized) |
| Aryl Halide | Aryl-Cl | Aryl-Br | Aryl-Br |
| Boron Reagent | This compound | This compound | 5-Hexynyl pinacol boronate |
| Catalyst | Pd(OAc)2 / PPh3 | Pd(PPh3)4 | XPhos Pd G3 |
| Base | NaOH | K2CO3 | K3PO4 |
| Solvent | THF | Toluene/H2O | Dioxane/H2O |
| Temperature | 60 °C | 80 °C | 100 °C |
| Yield | <10% | 45% | >90% |
Table 2: Comparison of Boron Reagents for Stability
| Reagent Type | Relative Stability | Common Issues | Notes |
| Diethylborinate | Low | Prone to hydrolysis and protodeboronation. | Can be used directly but may require careful optimization. |
| Boronic Acid | Moderate | Can undergo dehydration to form boroxines; susceptible to protodeboronation.[2] | Often commercially available or easily generated from esters. |
| Pinacol Boronate (Bpin) | High | Generally stable to chromatography and mild aqueous conditions.[5][6] | A common choice for improving reaction robustness. |
| MIDA Boronate | High | Very stable; requires specific deprotection conditions. | Useful for multi-step syntheses where the boron moiety needs to be protected. |
| Trifluoroborate Salt (BF3K) | High | Crystalline, air-stable solids.[4] | Often show good reactivity in cross-coupling reactions. |
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. technical.gelest.com [technical.gelest.com]
- 11. Alkynylboronic acid or boronate synthesis [organic-chemistry.org]
common side reactions with 5-Hexynyl diethylborinate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 5-Hexynyl diethylborinate in research and development. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound featuring a terminal alkyne functional group. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for introducing a hexynyl group into larger molecules. Its terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Q2: What are the general stability characteristics of this compound?
A2: As a boronate ester, this compound is susceptible to hydrolysis, and its stability can be influenced by pH. Boronic esters are generally more stable under neutral or slightly acidic conditions and can degrade in the presence of strong acids or bases.[1][2][3][4] Aliphatic boronic esters, in particular, may be more prone to oxidation compared to their aryl or alkenyl counterparts.[5] The terminal alkyne group is generally stable but can undergo specific reactions under certain conditions.
Q3: How should this compound be stored?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: Incomplete or Low-Yield Reactions
Possible Causes:
-
Degradation of the Reagent: The boronate ester may have hydrolyzed due to improper storage or handling.
-
Side Reactions of the Alkyne: The terminal alkyne may have undergone unintended reactions, such as homo-coupling.
-
Incompatible Reaction Conditions: The pH or temperature of the reaction may not be optimal for the stability of the boronate ester.
Suggested Solutions:
-
Verify Reagent Integrity: Before use, check the purity of the this compound using techniques like NMR spectroscopy.
-
Optimize Reaction Conditions:
-
Ensure anhydrous conditions if the reaction is moisture-sensitive.
-
Buffer the reaction mixture to maintain a pH that favors the stability of the boronate ester.
-
If using a copper catalyst for click chemistry, consider using a ligand to prevent alkyne dimerization.[6]
-
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened or purified batch of the reagent.
Issue 2: Presence of Unexpected Byproducts
Possible Causes:
-
Alkyne Dimerization: In the presence of certain catalysts (e.g., copper(I)), terminal alkynes can undergo homo-coupling to form a diyne byproduct.[6]
-
Oxidation: Organoboranes can be susceptible to oxidation, leading to the formation of corresponding alcohols or other oxygenated byproducts.[7]
-
Protonolysis/Deboronation: The carbon-boron bond can be cleaved by acidic protons, leading to the formation of 5-hexyne.[7]
Summary of Potential Side Reactions and Byproducts:
| Side Reaction | Triggering Conditions | Potential Byproduct(s) |
| Hydrolysis | Presence of water, especially under acidic or basic conditions | Diethylborinic acid and 5-hexyne-1-ol |
| Oxidation | Exposure to air/oxidants | 5-Hexyn-1-ol and other oxygenated species |
| Alkyne Homo-coupling | Presence of copper(I) catalysts, elevated temperatures | 1,7-Dodecadiyne |
| Protonolysis (Deboronation) | Acidic conditions | 5-Hexyne |
| Isomerization | Strong basic conditions, high temperatures | Internal alkynes |
Issue 3: Inconsistent Reaction Stereochemistry
Possible Causes:
-
Isomerization of the Alkyne: Under strongly basic conditions or high temperatures, the terminal alkyne can potentially isomerize to an internal alkyne (the "alkyne zipper reaction").[8] This would result in a different product regioisomer.
Suggested Solutions:
-
Control Reaction Temperature and Basicity: Avoid excessively high temperatures and strongly basic conditions unless alkyne isomerization is desired.
-
Use Appropriate Base: If a base is required, select one that is strong enough to effect the desired transformation without causing isomerization.
Experimental Protocols
General Protocol for a Cross-Coupling Reaction:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).
-
Solvent: Use anhydrous solvents.
-
Reagent Addition: Dissolve the substrate and this compound in the chosen solvent. Add the catalyst and any ligands, followed by the base.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: Purify the product using column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: Potential side reaction pathways for this compound.
References
- 1. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organoborane or Organoboron compounds | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Hexynyl Diethylborinate
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Hexynyl diethylborinate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?
Several factors can lead to a failed Suzuki coupling reaction. The most common culprits include:
-
Inactive Catalyst: The Palladium catalyst, typically a Pd(0) species, is the linchpin of the reaction.[1] If it's not in the active state, the catalytic cycle will not initiate. This can be due to improper handling, storage, or the use of a subpar quality catalyst.
-
Inappropriate Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[2][3][4][5] An incorrect choice of base, insufficient amount, or low-quality reagent can halt the reaction.
-
Substrate Instability: Organoboron compounds, including boronic esters like this compound, can be susceptible to side reactions such as protodeboronation, where the boron group is replaced by a hydrogen atom.[6][7]
-
Presence of Oxygen: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[6][8] Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and homocoupling side reactions.[6]
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[9] An inappropriate solvent can lead to poor reaction performance.
Q2: I am observing very low yields. What are the likely causes and how can I improve them?
Low yields in a Suzuki coupling with this compound can stem from several issues:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. If these are not optimized, the reaction may not proceed to completion.
-
Protodeboronation of this compound: This is a common side reaction for organoboron reagents, leading to the formation of 1-hexyne and reducing the amount of boronate available for the desired coupling.[6][7] Using anhydrous conditions and a non-aqueous workup can sometimes mitigate this.
-
Homocoupling of the Coupling Partner: The halide or triflate coupling partner can react with itself, leading to byproducts and consuming the starting material. This is often promoted by the presence of oxygen.[6]
-
Ligand Issues: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][6][10][11] An inappropriate or degraded ligand can lead to low catalytic activity.
Q3: I see byproducts in my reaction mixture. What are they and how can I minimize their formation?
Common byproducts in Suzuki couplings include:
-
Homocoupling Product: This arises from the coupling of two molecules of the organoboron reagent or two molecules of the organic halide.[6] Thoroughly degassing the reaction mixture and using high-purity reagents can minimize this.
-
Protodeboronation Product (1-hexyne): As mentioned, this results from the cleavage of the C-B bond.[6][7] Using anhydrous solvents and bases can help.
-
Dehalogenation Product: The organic halide can be reduced, replacing the halogen with a hydrogen atom.[6] This can be influenced by the choice of base and solvent.
Troubleshooting Guide
To systematically troubleshoot your failed Suzuki coupling reaction, please refer to the following flowchart and tables.
Troubleshooting Workflow
Caption: A flowchart to guide the troubleshooting process for a failed Suzuki coupling reaction.
Quantitative Data Summary
The following tables provide recommended starting points and ranges for key reaction parameters.
Table 1: Recommended Reaction Parameters for Suzuki Coupling with Alkynyl Boronates
| Parameter | Recommended Value/Range | Notes |
| Catalyst Loading | 1-5 mol % | Higher loading may be necessary for challenging substrates.[2] |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Dependent on the specific ligand and catalyst precursor used. |
| Base Stoichiometry | 2-4 equivalents | Stronger bases are often required for less reactive halides.[3] |
| Temperature | 50-120 °C | Optimization is often required; start at a moderate temperature (e.g., 80 °C). |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Table 2: Common Reagents and Solvents
| Component | Examples | Considerations |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The choice depends on the coupling partners and reaction conditions.[1][4] |
| Ligands | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands often improve catalytic activity.[6][11] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice of base is critical and often needs to be screened.[2][11][12] |
| Solvents | Dioxane, THF, Toluene, DMF | The solvent should be anhydrous and thoroughly degassed.[9] |
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound
This protocol serves as a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %), the organic halide (1.0 equiv.), and the chosen ligand (if not using a pre-formed complex).
-
Reagent Addition: Add this compound (1.2 equiv.) and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane, 0.1 M concentration relative to the organic halide).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][5]
By systematically working through these troubleshooting steps and considering the provided data and protocols, you should be able to identify the root cause of your failed Suzuki coupling reaction and successfully optimize your experimental conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Hexynyl Diethylborinate Reactions
Welcome to the technical support center for 5-Hexynyl diethylborinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions with this compound?
A1: Low yields in Suzuki-Miyaura reactions involving alkynylboronates like this compound can stem from several factors:
-
Protodeboronation: The C-B bond can be cleaved by acidic protons in the reaction mixture, especially at elevated temperatures, leading to the formation of hex-5-yne instead of the desired coupled product.
-
Homocoupling: The alkynylboronate can couple with itself to form a diyne byproduct. This is often promoted by the presence of oxygen and certain palladium catalyst systems.
-
Catalyst Inactivity: The palladium catalyst can deactivate through aggregation or phosphine ligand degradation, particularly at high temperatures over long reaction times.
-
Substrate-Related Issues: The presence of functional groups that are incompatible with the reaction conditions, such as unprotected hydroxyl groups, can interfere with the catalytic cycle. For instance, a free hydroxyl group on the coupling partner has been shown to be detrimental to the coupling of alkynyltrifluoroborates.[1]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or palladium catalyst/ligand combination can significantly impact the reaction efficiency.
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can be a source of protons.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the rate of protodeboronation. Microwave irradiation can be an effective technique to achieve rapid reactions at controlled temperatures.[1]
-
Protecting Groups: If the terminal alkyne is not the desired reactive site, consider protecting it with a group like trimethylsilyl (TMS). The TMS group can be easily removed under mild conditions after the boronate reaction.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful coupling, a good starting point would be to adapt conditions reported for similar alkynylboronates. For example, in the coupling of aryl bromides with potassium alkynyltrifluoroborates, a common protocol involves:
-
Catalyst: 2 mol% PdCl₂(dppf)-CH₂Cl₂ adduct.[1]
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃.
-
Solvent: A polar aprotic solvent like dioxane or THF. The use of aqueous solvent mixtures, such as n-butanol/water, has also been reported to be effective in some Suzuki couplings.[2]
-
Temperature: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. Microwave-assisted reactions are often carried out at 100 °C for short durations (e.g., 20 minutes).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Protodeboronation of the starting material.3. Presence of inhibiting functional groups (e.g., -OH).[1]4. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure anhydrous conditions and use a non-protic solvent.3. Protect sensitive functional groups on the coupling partner.4. Screen a range of temperatures (e.g., 60-110 °C). |
| Significant Homocoupling of the Alkyne | 1. Oxygen in the reaction mixture.2. Inappropriate ligand for the palladium catalyst. | 1. Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen).2. Screen different phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Side reactions of the alkyne moiety.3. Impure starting materials. | 1. Lower the reaction temperature and monitor for product formation over a longer period.2. Consider protecting the terminal alkyne if it's not the intended reaction site.3. Purify all starting materials before use. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality (especially the base and solvent).2. Inconsistent degassing of the reaction mixture.3. Differences in reaction setup and heating. | 1. Use reagents from the same batch or re-purify them.2. Standardize the degassing procedure (e.g., number of vacuum/inert gas cycles).3. Use a reaction block or oil bath for consistent heating. |
Data Summary
The following tables summarize reaction conditions from studies on related alkynyl and aryl boronate coupling reactions that can serve as a starting point for optimizing this compound reactions.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium 1-Octynyltrifluoroborate with Substituted Aryl Bromides [1]
| Entry | Aryl Bromide | Product Yield (%) |
| 1 | 4-Bromobenzonitrile | 95 |
| 2 | 4-Bromochlorobenzene | 85 |
| 3 | 4-Bromoanisole | 75 |
| 4 | 4-Bromotoluene | 70 |
Reaction Conditions: 2 mol% PdCl₂(dppf)-CH₂Cl₂, K₂CO₃, THF, 100 °C, 20 min (microwave).
Table 2: Influence of Electron-Donating and Withdrawing Groups on Yield [1]
| Substituent on Aryl Bromide | Electronic Effect | Observed Yield Trend |
| Cyano (-CN) | Electron-withdrawing | Higher yield |
| Chloro (-Cl) | Electron-withdrawing | High yield |
| Methoxy (-OCH₃) | Electron-donating | Lower yield |
| Methyl (-CH₃) | Electron-donating | Lower yield |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline based on the successful coupling of alkynyltrifluoroborates.[1]
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)-CH₂Cl₂ (0.02 equiv.).
-
Solvent Addition and Degassing: Add anhydrous solvent (e.g., THF, dioxane) to achieve the desired concentration. Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Microwave Reaction: Place the vial in the microwave reactor and heat to the target temperature (e.g., 100 °C) for the specified time (e.g., 20 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General experimental workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting guide for improving reaction yields.
References
purification techniques for products from 5-Hexynyl diethylborinate
This guide provides troubleshooting advice and frequently asked questions for the purification of compounds synthesized using 5-Hexynyl diethylborinate and similar alkynylboron reagents. The primary application of such reagents is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aryl- or vinyl-alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura reaction with this compound?
A1: Typical impurities include residual palladium catalyst, unreacted starting materials (the aryl/vinyl halide and the boronate ester), boronic acid-derived byproducts (such as homocoupled boronic acid or protodeboronated starting material), and ligand-related impurities (e.g., triphenylphosphine oxide). Additionally, homocoupling of the alkyne (Glaser-Hay coupling) can occur, especially if copper co-catalysts are used.[1]
Q2: My crude product is a black or dark brown oil/solid. What is the cause?
A2: A dark coloration is typically due to the formation of palladium black, which is finely divided, insoluble palladium metal that precipitates from the reaction mixture.[1] This indicates that the palladium catalyst has agglomerated and is no longer soluble. While it points to potential issues with catalyst stability, it can often be removed with proper filtration techniques.
Q3: How can I effectively remove the residual boronic acid/ester from my reaction mixture during workup?
A3: Unreacted boronic esters and their hydrolysis products (boronic acids) can often be removed with a basic aqueous wash. After diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, washing with an aqueous solution of 1M NaOH or K₂CO₃ will convert the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[2][3]
Q4: Is column chromatography always necessary for purification?
A4: Not always, but it is the most common and versatile method. If your product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification technique.[4] For volatile products, distillation might be an option. However, for most research-scale syntheses where high purity is required and impurities have similar polarities, flash column chromatography is the method of choice.
Q5: What is the difference between a Suzuki coupling with an alkynylboronate and a Sonogashira coupling to make my desired aryl-alkyne?
A5: Both are powerful palladium-catalyzed methods. The key difference is the organometallic reagent. A Suzuki reaction uses an organoboron compound (like this compound), while a Sonogashira reaction uses a terminal alkyne directly, typically with a copper (I) co-catalyst.[3][5] Sonogashira reactions can be complicated by copper-catalyzed alkyne homocoupling, and the removal of both palladium and copper residues is necessary.[2] Copper-free Sonogashira protocols are also common.[1][4][6]
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product and starting material co-elute during column chromatography. | - Incorrect solvent system (eluent is too polar or not polar enough).- The polarity of the product and starting material are very similar. | - Optimize the eluent system using TLC. Aim for an Rf of ~0.2-0.35 for your product.[7][8]- Try a different solvent system (e.g., switch from ethyl acetate/hexanes to ether/hexanes or dichloromethane/hexanes).- Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity.[7] |
| Product streaks on the TLC plate and column. | - Compound is too polar for pure silica gel (e.g., it's a basic amine).- Compound is acidic and interacting strongly with the silica.- Sample is overloaded on the TLC plate or column. | - Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic compounds.[7]- For acidic compounds, add a small amount of acetic acid (~1%) to the eluent.- Ensure you are not loading too much crude material onto your column (typically 1-5% of the silica gel weight). |
| Product appears pure by NMR, but has a persistent yellow/grey color. | - Trace amounts of residual palladium are present. | - Filter the product solution through a plug of Celite.[5]- Stir the solution with activated charcoal and then filter.- Use a dedicated palladium scavenger resin (see protocol below).[9][10][11] |
| Low recovery of mass after column chromatography. | - Product is partially or fully insoluble in the loading solvent.- Product is volatile and was lost during solvent removal (rotovap).- Product is unstable on silica gel. | - Use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[7][12]- Use minimal heat and vacuum during solvent removal.- Deactivate the silica gel with triethylamine or use a different stationary phase like alumina.[7] |
Key Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Catalyst Removal
This protocol outlines three common methods. The choice depends on the level of contamination and the required product purity.
Method A: Filtration through Celite/Silica
-
After the aqueous workup, dilute the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short plug of silica gel or Celite in a fritted funnel or pipette over a cotton plug.
-
Pass the crude product solution through the plug, collecting the filtrate.[5]
-
Wash the plug with additional fresh solvent to ensure all product is recovered.
-
Concentrate the filtrate. This method is effective for removing precipitated palladium black.
Method B: Activated Carbon Treatment
-
Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a small amount of activated charcoal (approx. 10% by weight of the crude product).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite to remove the charcoal.
-
Rinse the Celite pad with fresh solvent and concentrate the combined filtrates.
Method C: Using a Palladium Scavenger Resin
-
Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or Toluene).
-
Add a functionalized silica or polymer scavenger resin, such as SiliaMetS® Thiol or Biotage MP-TMT.[6][11] A typical loading is 4-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. The reaction time depends on the specific scavenger and level of contamination.
-
Filter off the resin and wash it with fresh solvent.
-
Concentrate the combined filtrates. This method is highly effective for reducing palladium levels to the ppm range.[9][10]
Table 1: Typical Performance of Palladium Scavengers
| Scavenger | Initial Pd Level (ppm) | Final Pd Level (ppm) | Conditions |
|---|---|---|---|
| Biotage® MP-TMT | ~33,000 | < 200 | 5 eq. scavenger, RT, overnight[6] |
| Biotage® MP-TMT | 500 - 800 | < 10 | 5 eq. scavenger, RT, overnight[6] |
| SiliaMetS® Thiol/Thiourea | 2,400 | ≤ 16 | 10 wt% scavenger mixture |
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system will give your desired product an Rf value of approximately 0.2-0.35 and show good separation from impurities.[7][8]
-
Column Packing:
-
Select a column with an appropriate diameter (for a 1g sample, a 40mm diameter column is common).
-
Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude material for good separation.[8]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load": dissolve the product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[7][12]
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Monitor the fractions being collected by TLC to identify which ones contain the pure product.
-
For difficult separations, a gradient elution can be performed by gradually increasing the percentage of the polar solvent in the eluent.[7]
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General workflow for the purification of a Suzuki-Miyaura cross-coupling product.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-Hexynyl Diethylborinate
Welcome to the technical support center for the synthesis of 5-Hexynyl diethylborinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and identity of this compound?
A1: this compound is also known as Diethyl(5-hexynyloxy)borane. Its chemical formula is C₁₀H₁₉BO, and its CAS number is 62338-11-8.[1] The structure consists of a diethylborinate group bonded to a 5-hexyn-1-ol molecule through an oxygen atom.
Q2: What is the most common synthetic route to prepare this compound?
A2: The most plausible synthetic route is the reaction of 5-hexyn-1-ol with a diethylboron source, most commonly triethylborane (Et₃B). This reaction typically proceeds via the cleavage of an ethyl group from the boron atom and the formation of a B-O bond with the alcohol.
Q3: What are the critical safety precautions to take when working with triethylborane?
A3: Triethylborane is a pyrophoric liquid, meaning it can ignite spontaneously in the air.[2][3] It is also highly reactive with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material (5-hexyn-1-ol). Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the product and any volatile byproducts. For more detailed analysis, ¹¹B NMR spectroscopy is an excellent tool to observe the shift of the boron signal as it converts from triethylborane to the borinate ester product.
Q5: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Signals corresponding to the ethyl groups on the boron, the protons of the hexynyl chain, and the terminal alkyne proton. The methylene group adjacent to the oxygen (OCH₂) will show a characteristic downfield shift.
-
¹³C NMR: Resonances for the ethyl groups, the carbons of the hexynyl chain (including the two sp-hybridized alkyne carbons), and the carbon attached to the oxygen.
-
¹¹B NMR: A characteristic chemical shift for a tricoordinate borinate ester.
-
IR Spectroscopy: A peak corresponding to the C≡C bond stretching of the terminal alkyne (around 2100-2200 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of triethylborane: The reagent may have degraded due to exposure to air or moisture. | 1. Use a fresh, high-purity source of triethylborane. Ensure it is handled under strictly inert conditions. |
| 2. Presence of water in the reaction: Water will react with triethylborane, consuming the reagent. | 2. Use anhydrous solvents and flame-dried glassware. Ensure 5-hexyn-1-ol is thoroughly dried before use. | |
| 3. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | 3. Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, a slight increase in temperature may be considered, but with caution due to the volatility of triethylborane. | |
| Presence of Significant Impurities | 1. Unreacted 5-hexyn-1-ol: Incomplete reaction. | 1. See "Low or No Product Formation" solutions. Purification by column chromatography may be necessary. |
| 2. Diethylborinic acid or its anhydride: Hydrolysis of the product or triethylborane during workup or storage. | 2. Perform the workup under anhydrous conditions where possible. Store the final product under an inert atmosphere. | |
| 3. Side-products from reaction with the alkyne: Although less likely under mild conditions, triethylborane can potentially undergo hydroboration with the alkyne at elevated temperatures.[4] | 3. Maintain a controlled, low reaction temperature. | |
| Difficulty in Product Isolation/Purification | 1. Hydrolysis on silica gel: Borinates can be sensitive to hydrolysis on silica gel during column chromatography. | 1. Use a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-protic base (e.g., triethylamine) in the eluent. Alternatively, distillation under reduced pressure may be a suitable purification method for this volatile compound. |
| 2. Product is an oil that is difficult to handle: This is the expected physical state of the product. | 2. Handle the purified product in a glovebox or under an inert atmosphere to prevent degradation. |
Experimental Protocols
Hypothetical Synthesis of this compound
Materials:
-
5-hexyn-1-ol (anhydrous)
-
Triethylborane (1.0 M solution in anhydrous hexane or THF)
-
Anhydrous solvent (e.g., hexane or THF)
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (argon or nitrogen line, bubbler)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the flame-dried glassware under a positive pressure of inert gas.
-
In the round-bottom flask, dissolve anhydrous 5-hexyn-1-ol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of the triethylborane solution to the stirred alcohol solution via a dropping funnel or syringe over a period of 30-60 minutes. The reaction is exothermic and releases ethane gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
The solvent can be carefully removed under reduced pressure to yield the crude this compound.
-
If further purification is required, vacuum distillation or column chromatography on deactivated silica gel can be employed.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the synthesis of this compound.
Relationship between Reactants, Product, and Impurities
Caption: A diagram illustrating the relationships between the starting materials, the desired product, and potential impurities in the synthesis.
References
impact of base selection on 5-Hexynyl diethylborinate reactions
Welcome to the technical support center for 5-Hexynyl Diethylborinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of base selection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in the formation of this compound?
A base is crucial for the deprotonation of the terminal alkyne (5-hexyne) to form the corresponding acetylide. This acetylide is a potent nucleophile that subsequently reacts with a diethylboron electrophile (e.g., diethylboron triflate) to generate the this compound. The choice of base can significantly influence the reaction's efficiency and outcome.
Q2: I am seeing low yields of my desired this compound product. What are the potential causes related to the base?
Low yields can stem from several base-related issues:
-
Insufficient Basicity: The base may not be strong enough to completely deprotonate the 5-hexyne, leading to unreacted starting material.
-
Steric Hindrance: A highly hindered base might react slowly or inefficiently with the terminal alkyne.
-
Base Degradation: The base may be unstable under the reaction conditions or may have degraded during storage.
-
Incorrect Stoichiometry: Using a substoichiometric amount of base will result in incomplete deprotonation and lower yields.
Q3: I am observing the formation of significant side products. How can the choice of base contribute to this?
Side product formation is a common issue and can be influenced by the base:
-
Competing Reactions: If the base is also a good nucleophile, it can compete with the acetylide in reacting with the diethylboron species.
-
Base-Induced Isomerization: Certain bases, particularly under thermal conditions, can promote the isomerization of the terminal alkyne to internal alkynes, which are less reactive or may lead to undesired products.
-
Reaction with Solvent: The base could react with the solvent, especially if protic solvents are present, which would quench the base and the acetylide.
Q4: How does the choice between a sterically hindered base (e.g., Diisopropylethylamine - DIPEA) and a less hindered base (e.g., Triethylamine - TEA) impact the reaction?
The steric bulk of the base is a critical factor:
-
Triethylamine (TEA): Being less sterically hindered, TEA can deprotonate the terminal alkyne relatively quickly. However, its smaller size also makes it a more competent nucleophile, which could lead to side reactions where the amine itself reacts with the boron electrophile.
-
Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is a non-nucleophilic, sterically hindered base. Its bulkiness minimizes its ability to act as a nucleophile, thereby reducing the likelihood of side reactions involving the base. This often leads to a cleaner reaction profile, favoring the formation of the desired alkynylborinate. However, the increased steric hindrance may sometimes lead to slower reaction rates compared to TEA.
Troubleshooting Guide
| Problem | Potential Cause (Base-Related) | Suggested Solution |
| Low or No Product Formation | 1. Base is not strong enough. 2. Base has degraded. 3. Insufficient amount of base. 4. Sterically hindered base is too slow at the reaction temperature. | 1. Switch to a stronger base (e.g., an organolithium reagent like n-BuLi), but be mindful of potential side reactions.2. Use a fresh bottle of base or purify the existing stock.3. Ensure at least one equivalent of base is used relative to the 5-hexyne.4. Increase the reaction temperature or allow for a longer reaction time when using a hindered base like DIPEA. |
| Significant Side Product Formation (e.g., borane-amine complex) | 1. Base is acting as a nucleophile. 2. Reaction temperature is too high, leading to decomposition or isomerization. | 1. Switch to a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA).2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
| Inconsistent Reaction Results | 1. Variable quality of the base. 2. Atmospheric moisture. | 1. Standardize the source and purification method for the base.2. Ensure strictly anhydrous reaction conditions, as moisture will quench the base and the acetylide. |
Data Presentation
| Base | Relative Basicity | Nucleophilicity | Expected Yield of Alkynylborinate | Potential for Side Reactions |
| Triethylamine (TEA) | Moderate | Moderate | Moderate to Good | Moderate |
| Diisopropylethylamine (DIPEA) | Moderate | Low | Good to Excellent | Low |
| n-Butyllithium (n-BuLi) | High | High | Potentially High | High (requires careful control of conditions) |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
5-Hexyne
-
Diethylboron triflate (or other suitable diethylboron source)
-
Base (e.g., Diisopropylethylamine or Triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 5-hexyne (1.0 eq.) in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the base (1.0-1.2 eq.) to the solution via the dropping funnel while maintaining the temperature.
-
Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
In a separate flame-dried flask, prepare a solution of the diethylboron reagent (1.0 eq.) in the anhydrous solvent.
-
Transfer the diethylboron solution to the dropping funnel and add it dropwise to the acetylide solution at the low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours) and then gradually warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Upon completion, quench the reaction appropriately (e.g., with a buffered aqueous solution).
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Proceed with the workup and purification of the this compound product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Impact of base properties on reaction outcome.
preventing decomposition of 5-Hexynyl diethylborinate during reaction
Welcome to the technical support center for 5-Hexynyl diethylborinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound featuring a terminal alkyne and a diethylborinate functional group. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a coupling partner to introduce the 5-hexynyl moiety onto various organic scaffolds.[1] This is particularly valuable in the synthesis of complex molecules and drug candidates.
Q2: What are the main decomposition pathways for this compound during a reaction?
The primary decomposition pathways for this compound, like other boronic esters, are hydrolysis and protodeboronation. The terminal alkyne may also participate in unwanted side reactions under certain conditions.
-
Hydrolysis: In the presence of water, the diethylborinate ester can hydrolyze to the corresponding boronic acid and ethanol. This can be problematic as the boronic acid itself may be unstable.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronate functionality and formation of 1-hexyne.[2][3][4] This process is often catalyzed by residual acid or base, and can be exacerbated by elevated temperatures.[5][6] It's a common issue in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, and can occur through direct reaction of the ester or after its hydrolysis to the boronic acid.[2][3][7]
-
Oxidative Degradation: Boronic acids and their esters can be susceptible to oxidation, which can be a concern in biological applications or under aerobic reaction conditions.[5]
-
Thermal Decomposition: At elevated temperatures, boronic esters can undergo thermal degradation.[8][9][10] For boronic acids, this can involve the formation of boroxines (cyclic trimers).[10]
Q3: How does the stability of a diethylborinate ester compare to a pinacol ester?
Q4: What are the signs of decomposition during my reaction?
Signs of decomposition can be observed through various analytical techniques:
-
TLC Analysis: The appearance of new, more polar spots (corresponding to the boronic acid) or non-polar spots (from protodeboronation product, 1-hexyne) can indicate decomposition.
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic signals for the ethyl groups of the borinate and the appearance of new signals corresponding to 1-hexyne or the hydrolyzed boronic acid are clear indicators. In ¹¹B NMR, a shift in the boron signal can indicate a change in its coordination environment due to hydrolysis or complexation.
-
LC-MS Analysis: The detection of masses corresponding to the boronic acid or the protodeboronated product in the reaction mixture is a direct sign of decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired product and significant formation of 1-hexyne (protodeboronation). | 1. Presence of protic impurities (water, acidic or basic residues). 2. Suboptimal reaction temperature or time. 3. Inappropriate choice of base or solvent. 4. Catalyst-mediated decomposition. | 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Consider the use of molecular sieves. 2. Optimize reaction parameters: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. 3. Base and Solvent Selection: Use a non-nucleophilic, sterically hindered base. Aprotic solvents are generally preferred. If a protic solvent is necessary, consider using a boronic acid protecting group like MIDA (N-methyliminodiacetic acid) which allows for slow release of the active boronic acid.[4] 4. Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligands can accelerate the desired coupling reaction, minimizing the time for decomposition to occur. |
| Formation of significant amounts of 5-hexynylboronic acid (hydrolysis). | 1. Presence of water in the reaction mixture. 2. Use of aqueous workup conditions. | 1. Strict exclusion of water: Follow the recommendations for anhydrous conditions mentioned above. 2. Modified Workup: If possible, use a non-aqueous workup. If an aqueous workup is unavoidable, perform it quickly at low temperatures and immediately extract the product into an organic solvent. |
| Complex reaction mixture with multiple unidentified byproducts. | 1. Thermal decomposition at high temperatures. 2. Side reactions involving the terminal alkyne. | 1. Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating. 2. Protecting the Alkyne: If the alkyne is suspected to be interfering, consider protecting it with a suitable group (e.g., a silyl group) that can be removed after the coupling reaction. |
| Difficulty in purifying the product from residual boron-containing impurities. | 1. Co-elution of the product with boronic acid or other boron species on silica gel. | 1. Modified Chromatography: Use neutral or basic alumina for column chromatography instead of silica gel, which can be acidic and promote decomposition.[12] Treating silica gel with a base like triethylamine before use can also be effective. 2. Chemical Purification: Consider converting the boronic acid impurity to a more easily separable derivative. For example, a fluorous tag can be attached to the boronic acid, allowing for separation by fluorous solid-phase extraction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound under Anhydrous Conditions
This protocol is designed to minimize hydrolysis and protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.
-
Reaction Setup: To a dried flask, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reagent Addition: Add the this compound solution in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on neutral or deactivated silica gel.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Hexynyl Diethylborinate Coupling
Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered during the palladium-catalyzed cross-coupling of 5-Hexynyl diethylborinate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of low to no product yield in my this compound coupling reaction?
A1: Low or no product yield can stem from several factors. The primary suspects are catalyst deactivation, issues with the quality or reactivity of the borinate reagent, and suboptimal reaction conditions. Catalyst deactivation can occur through palladium black formation (agglomeration of the palladium catalyst), which reduces its catalytic activity. The this compound itself may be prone to protodeboronation (cleavage of the C-B bond by a proton source) or other side reactions before productive coupling can occur. Finally, the choice of palladium precursor, ligand, base, and solvent are all critical for a successful reaction.
Q2: I am observing significant amounts of homocoupling of my aryl halide. What can I do to minimize this side reaction?
A2: Homocoupling of the aryl halide is often a sign of slow transmetalation of the organoboron reagent to the palladium center. To favor the desired cross-coupling, you can try the following:
-
Increase the reaction temperature: This can sometimes accelerate the rate of transmetalation.
-
Screen different bases: The choice of base is crucial for activating the organoboron species. A stronger base might be required to facilitate the formation of the active boronate species.
-
Use a different ligand: More electron-rich and bulky phosphine ligands can promote the oxidative addition and reductive elimination steps, potentially outcompeting the homocoupling pathway.
Q3: My reaction starts well but seems to stall before completion. What could be the reason?
A3: Reaction stalling often points towards catalyst deactivation over the course of the reaction. This can be caused by:
-
Palladium black formation: Visible precipitation of black solid is a clear indicator.
-
Ligand degradation: Some phosphine ligands can be sensitive to the reaction conditions and degrade over time.
-
Product inhibition: The product itself might coordinate to the palladium catalyst and inhibit its activity. In such cases, using a lower initial concentration of reactants might be beneficial.
Q4: Are there any specific handling precautions for this compound?
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in this compound coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-formed active catalyst. |
| Poor quality of this compound | Verify the purity of the borinate reagent. Consider synthesizing it fresh if there are doubts about its integrity. | |
| Incorrect base | The base may not be strong enough to activate the borinate. Screen a range of bases (e.g., carbonates, phosphates, hydroxides). | |
| Inappropriate solvent | The solvent may not be suitable for the reaction. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and THF. Ensure the solvent is anhydrous. | |
| Low Yield | Catalyst deactivation | Use a more robust ligand or a higher catalyst loading. Lowering the reaction temperature might also help in some cases. |
| Protodeboronation of the borinate | Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere. | |
| Incomplete reaction | Increase the reaction time or temperature. Consider adding a fresh portion of the catalyst. | |
| Formation of Side Products | Homocoupling of aryl halide | See FAQ Q2. |
| Homocoupling of this compound | This can occur in the presence of oxidants. Ensure the reaction is properly degassed to remove oxygen. | |
| Alkyne-related side reactions | The terminal alkyne functionality might undergo side reactions. Protection of the alkyne may be necessary in some cases. |
Experimental Protocols
Below is a general experimental protocol for a palladium-catalyzed cross-coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting coupling reactions.
Technical Support Center: 5-Hexynyl Diethylborinate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexynyl diethylborinate and similar alkynylborinate compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a coupling partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, leading to the synthesis of internal alkynes which are valuable intermediates in drug discovery and materials science.
Q2: What are the most common side reactions to be aware of during the workup of this compound reactions?
A2: The most significant side reaction is protodeboronation, which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This is often promoted by aqueous basic conditions used in the reaction or workup. Another common issue is the homocoupling of the alkynylborinate or the aryl halide starting material.
Q3: Is this compound stable to silica gel column chromatography?
A3: The stability of boronic esters on silica gel can be variable. While some boronic esters are known to be unstable and prone to hydrolysis on silica, leading to product loss, others can be purified effectively. To minimize degradation, it is advisable to use a less polar eluent system if possible and to avoid prolonged exposure to the silica gel. In some cases, deactivating the silica gel with a small amount of a neutral organic base like triethylamine in the eluent can be beneficial.
Q4: How can I remove boron-containing byproducts from my final product?
A4: A common method for removing boron-containing residues is to concentrate the reaction mixture and then repeatedly add and evaporate methanol. This process converts the boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of this compound reactions, such as a Suzuki-Miyaura coupling with an aryl halide.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Reaction | Before focusing on the workup, ensure the reaction has gone to completion by TLC or LC-MS analysis. If not, optimize reaction conditions (catalyst, ligand, base, solvent, temperature). | Increased conversion of starting materials to product. |
| Protodeboronation | This is a major cause of low yield.[1] Use a milder base (e.g., K₂CO₃ or KF instead of stronger bases like NaOH). Minimize the amount of water in the reaction mixture. | Reduced formation of the corresponding terminal alkyne byproduct and increased yield of the desired coupled product. |
| Product Loss During Extraction | The product may have some solubility in the aqueous layer. Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with the organic solvent. | Increased recovery of the crude product. |
| Product Degradation on Silica Gel | Alkynylborinates and the resulting internal alkyne products can sometimes be sensitive to acidic silica gel. | Improved recovery of the purified product. |
| - Use a shorter silica gel column. | ||
| - Run the column with a less polar eluent system if the product's Rf allows. | ||
| - Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent). | ||
| - Alternatively, purify by recrystallization if the product is a solid. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal:
| Impurity | Identification Method | Removal Strategy |
| Unreacted Aryl Halide | TLC, GC-MS, NMR | Can often be separated from the less polar product by silica gel column chromatography using a gradient elution. |
| Homocoupled Aryl Halide | TLC, GC-MS, NMR | Typically less polar than the desired product and can be separated by column chromatography. |
| Protodeboronated Alkyne | TLC, GC-MS, NMR | May have a similar polarity to the product, making separation difficult. Prevention (see Problem 1) is the best approach. Careful column chromatography with a shallow solvent gradient may be effective. |
| Boron-containing Residues | Broad signals in ¹H NMR | Repeatedly dissolve the crude product in methanol and evaporate under reduced pressure to form and remove volatile trimethyl borate. |
Experimental Protocols
Representative Reaction: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
This protocol is a representative example. Optimal conditions may vary depending on the specific substrates used.
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), 4-iodoanisole (1.0 mmol), and this compound (1.2 mmol).
-
Add degassed solvent (e.g., 5 mL of a 3:1 mixture of DME/water).
-
Add an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 mmol).
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
Detailed Workup Procedure:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction:
-
Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure internal alkyne.
-
Quantitative Data
The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table provides a comparison of yields for a model Suzuki-Miyaura reaction with different bases.
| Base | Yield (%) | Reference |
| Na₂CO₃ | 98 | [2] |
| K₂CO₃ | 95 | [2] |
| K₃PO₄ | 92 | [2] |
| NaOH | 85 | [2] |
| KOH | 88 | [2] |
| NaOAc | 75 | [2] |
| TEA | 60 | [2] |
Yields are for a model reaction and may vary for the coupling of this compound.
Visualizations
Caption: General workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting decision tree for low product yield in this compound reactions.
References
Validation & Comparative
A Comparative Guide to 5-Hexynyl Diethylborinate and Other Organoboron Reagents for Carbon-Carbon Bond Formation
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. This guide provides a detailed comparison of 5-Hexynyl diethylborinate with two prominent classes of alkynylboron reagents—Potassium Alkynyltrifluoroborates and Alkynyl MIDA (N-methyliminodiacetic acid) boronates—in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
This objective analysis, supported by experimental data, aims to illuminate the distinct advantages and operational considerations of each reagent, thereby empowering chemists to make informed decisions for their specific synthetic challenges.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, substrate scope, and overall practicality. Below is a summary of the performance of this compound and its alternatives in this key transformation.
| Feature | This compound (Representative Data for Alkynyl Diethylborinates) | Potassium Hexynyltrifluoroborate | Alkynyl MIDA Boronate |
| Reactivity | Assumed to be high due to the Lewis acidic nature of the diethylborinate group, though specific data is limited. | Good to excellent yields are consistently reported.[1][2] | Generally high yielding, with slow release of the boronic acid minimizing side reactions.[1] |
| Stability | Generally considered moisture and air-sensitive, requiring inert atmosphere handling. | Crystalline solids that are stable to air and moisture, allowing for indefinite storage.[1][2] | Exceptionally stable, free-flowing crystalline solids that are compatible with air, moisture, and silica gel chromatography. |
| Handling | Requires anhydrous and anaerobic techniques. | Easy to handle and weigh in the open atmosphere.[1] | User-friendly, can be handled on the benchtop without special precautions. |
| Reaction Conditions | Typically requires anhydrous solvents and inert atmosphere. | Tolerant of a variety of functional groups and can be performed in aqueous solvent mixtures.[1][2][3] | Compatible with a wide range of reaction conditions, including aqueous environments, and can be used in iterative cross-coupling sequences.[1] |
| Typical Yields | Data for this compound is not readily available in the literature. Representative yields for similar alkynylboronates vary. | 70-95%[1][2] | 75-92%[1] |
| Reaction Time | Not specified in available literature. | Typically 12-24 hours.[1][2] | Can range from a few hours to 24 hours depending on the substrates.[1] |
In-Depth Look at Alternative Reagents
Potassium Alkynyltrifluoroborates
Potassium alkynyltrifluoroborates have emerged as highly valuable reagents in organic synthesis due to their remarkable stability and ease of handling.[1][2] Unlike many other organoboron compounds, they are air- and moisture-stable crystalline solids that can be stored for extended periods without degradation.[1] This inherent stability simplifies experimental setup and makes them particularly suitable for applications in high-throughput screening and combinatorial chemistry.
In Suzuki-Miyaura cross-coupling reactions, potassium alkynyltrifluoroborates consistently provide moderate to excellent yields with a broad range of aryl and heteroaryl halides and triflates.[1][2][3] The reactions are typically carried out using a palladium catalyst, such as PdCl2(dppf)·CH2Cl2, in a mixture of an organic solvent like THF and water, with a base such as cesium carbonate.[1] Their compatibility with various functional groups further enhances their synthetic utility.
Alkynyl MIDA Boronates
Alkynyl MIDA boronates represent a significant advancement in organoboron chemistry, offering a unique combination of stability and controlled reactivity. The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tetracoordinate boron species that is exceptionally robust and can be easily purified by silica gel chromatography. This stability allows for the straightforward handling and storage of these reagents.
A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ. This slow-release mechanism is advantageous as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesired side reactions such as protodeboronation and homocoupling.[1] This property makes them ideal for complex syntheses and iterative cross-coupling strategies, where precise control over reactivity is essential.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates.
General Procedure for Suzuki-Miyaura Coupling with Potassium Alkynyltrifluoroborates
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Potassium alkynyltrifluoroborate (1.2 mmol)
-
PdCl2(dppf)·CH2Cl2 (0.09 mmol)
-
Cesium carbonate (Cs2CO3) (3.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate, potassium alkynyltrifluoroborate, PdCl2(dppf)·CH2Cl2, and cesium carbonate.
-
Add THF and water to the flask.
-
The reaction mixture is then heated to reflux (typically 65-80 °C) and stirred for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[1][2]
General Procedure for Suzuki-Miyaura Coupling with Alkynyl MIDA Boronates
Materials:
-
Aryl or heteroaryl bromide (1.0 mmol)
-
Alkynyl MIDA boronate (1.0 - 1.2 mmol)
-
Pd(dtbpf)Cl2 (0.02 mmol)
-
Triethylamine (Et3N) (3.0 mmol)
-
Water (5 mL)
-
TPGS-750-M (surfactant, optional for aqueous conditions)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl bromide and the alkynyl MIDA boronate.
-
Add water (and TPGS-750-M if creating nanomicelles for a green chemistry approach).
-
Add the palladium catalyst and triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.
-
Upon completion, the product can often be isolated by simple filtration after dilution with water.
-
If necessary, the aqueous mixture can be extracted with an organic solvent, followed by washing, drying, and concentration of the organic phase.
-
Purification is achieved by column chromatography.[1]
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthetic transformations and the interplay of reagents is essential for understanding and optimizing chemical processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing and selecting an optimal organoboron reagent.
Conclusion
While this compound represents a potentially reactive alkynylboron reagent, the lack of extensive experimental data in the public domain makes a direct and comprehensive performance comparison challenging. In contrast, Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates are well-documented, offering significant advantages in terms of stability, ease of handling, and proven efficacy in a wide range of Suzuki-Miyaura cross-coupling reactions.
For applications demanding robust, user-friendly, and versatile reagents, particularly in the context of complex molecule synthesis and medicinal chemistry, Potassium Alkynyltrifluoroborates and Alkynyl MIDA Boronates currently present more reliable and well-supported options. Researchers are encouraged to consider the specific requirements of their synthetic targets, including functional group tolerance and the need for controlled reactivity, when selecting the most appropriate organoboron partner for their cross-coupling endeavors.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Bioconjugation Products: 5-Hexynyl Diethylborinate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecular probes to biomolecules is a cornerstone of innovation. This guide provides a comprehensive comparison of product validation from reactions involving 5-Hexynyl diethylborinate and other prevalent bioconjugation methodologies. We will delve into the experimental data, detailed protocols, and visual workflows to offer a clear perspective on the strengths and applications of each approach.
Introduction to Alkyne Bioconjugation
The introduction of an alkyne functional group onto a biomolecule is a common strategy to enable downstream "click chemistry," a powerful tool for attaching fluorescent dyes, affinity tags, or drug molecules. The choice of reagent for introducing this alkyne is critical and depends on the nature of the target biomolecule and the desired properties of the conjugate.
1.1. This compound: A Diol-Specific Approach
This compound is a reagent designed to react with 1,2- or 1,3-diols, which are present in glycoproteins and other carbohydrates. The reaction forms a reversible boronate ester linkage, tethering the 5-hexynyl group to the biomolecule. This approach is particularly useful for targeting glycosylated proteins.
1.2. Alternative Alkyne Introduction Strategies
Several alternative methods exist for introducing alkynes, primarily targeting different functional groups on proteins:
-
Amine-Reactive Esters (NHS/STP Esters): These reagents react with primary amines, such as the side chain of lysine residues.
-
Thiol-Reactive Maleimides: These reagents specifically target the thiol group of cysteine residues.
-
Enzymatic Labeling (e.g., PRIME): Methods like PRIME (probe incorporation mediated by enzymes) offer high site-specificity by using an enzyme to attach a probe to a specific recognition sequence genetically fused to the protein of interest.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst, reducing potential cytotoxicity.[2]
Validation of Bioconjugation Products
The validation of the final conjugated product is a critical step to ensure the success of the labeling experiment. This typically involves a two-stage validation process: confirming the initial introduction of the alkyne and then verifying the subsequent click chemistry reaction.
2.1. Validation of Boronate Ester Formation
The formation of the boronate ester between this compound and a diol-containing biomolecule can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): ESI-MS can be used to detect the mass shift corresponding to the addition of the 5-hexynyl group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR can be used to characterize the formation of the boronate ester and to study its stability.[4][5][6]
-
Fluorescence Spectroscopy: If a fluorescently tagged boronic acid is used, the binding kinetics and equilibrium can be monitored by changes in fluorescence.[5]
2.2. Validation of the Click Chemistry Product (1,2,3-Triazole)
Following the successful introduction of the alkyne, the biomolecule is reacted with an azide-containing probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole product is highly stable and can be validated by:
-
Mass Spectrometry (MS): A further mass shift corresponding to the addition of the azide probe confirms the successful click reaction.[4][7][8][9]
-
Gel Electrophoresis: If the azide probe is a fluorescent dye, the labeled protein can be visualized by in-gel fluorescence, and the labeling efficiency can be quantified.[10]
-
NMR Spectroscopy: For smaller biomolecules or peptides, 1H and 13C NMR can be used to identify the characteristic signals of the triazole ring.[9]
Quantitative Comparison of Alkyne Bioconjugation Methods
The choice of bioconjugation strategy often depends on factors such as reaction efficiency, specificity, and the conditions required. The following table summarizes key quantitative parameters for the different methods.
| Parameter | This compound (Diol-reactive) | NHS/STP Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Enzymatic (PRIME) |
| Target Residue | 1,2- or 1,3-Diols (Glycans) | Primary Amines (Lysine) | Thiols (Cysteine) | Specific Peptide Tag |
| Reaction pH | 7.0 - 8.5 | 7.0 - 9.0 | 6.5 - 7.5 | 7.4 |
| Typical Reaction Time | 1 - 4 hours | 30 - 60 minutes | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield | Moderate to High | High | High | Very High |
| Reversibility | Reversible | Irreversible | Irreversible | Irreversible |
| Specificity | Moderate (targets accessible diols) | Low (targets multiple lysines) | High (targets available cysteines) | Very High (site-specific) |
Experimental Protocols
4.1. General Protocol for Boronate-Based Alkyne Labeling and Click Chemistry
-
Dissolve the diol-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Add this compound to the biomolecule solution at a molar excess and incubate at room temperature.
-
Remove excess borinate reagent by dialysis or size-exclusion chromatography.
-
Validate alkyne incorporation using ESI-MS.
-
Prepare the click chemistry reaction mixture: Combine the alkyne-labeled biomolecule with the azide probe, a copper(II) sulfate solution, a copper-chelating ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate).[11][12][13]
-
Incubate the reaction mixture at room temperature, protected from light.
-
Purify the final conjugate to remove excess reagents.
-
Validate the final product by ESI-MS and/or in-gel fluorescence.
4.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a typical protein labeling experiment.[11][14]
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein in buffer (to a final volume of ~440 µL).
-
10 µL of a 5 mM stock solution of the azide probe.
-
A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM TBTA or THPTA ligand.
-
25 µL of a freshly prepared 100 mM sodium ascorbate stock solution.
-
-
Gently mix the solution by inverting the tube.
-
Incubate for 1 hour at room temperature.
-
The workup procedure will depend on the downstream application. For analytical purposes, the reaction can be quenched and analyzed directly by SDS-PAGE and mass spectrometry.
Visualizing the Workflows and Comparisons
5.1. Experimental Workflow for Boronate-Based Bioconjugation and Validation
Caption: Workflow for bioconjugation using this compound and subsequent validation.
5.2. Comparison of Alkyne Introduction Strategies
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Sequential conjugation methods based on triazole formation and related reactions using azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02698C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins [ualberta.scholaris.ca]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation by a mass spectrometric reference method of use of boronate affinity chromatography to measure glycohemoglobin in the presence of hemoglobin S and C traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mechanistic Nuances of 5-Hexynyl Diethylborinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways of 5-Hexynyl diethylborinate, a versatile reagent in organic synthesis. Due to the limited direct mechanistic studies on this specific compound, this guide draws upon analogous well-documented reactions of alkynyl borinates and related organoboron compounds to propose and compare potential reaction pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the application of this compound in novel synthetic methodologies.
I. Proposed Reaction Mechanism: Intramolecular Cyclization
This compound possesses both a nucleophilic alkyne and an electrophilic borinate center, making it a prime candidate for intramolecular reactions. One of the most plausible pathways is an intramolecular cyclization, potentially triggered by the coordination of a Lewis acid or through thermal activation. The proposed mechanism, drawing parallels to the thioboration of alkynes, involves the activation of the alkyne by the borinate moiety, leading to a cyclized intermediate.
The diagram below illustrates a proposed logical workflow for a typical experimental setup involving the reaction of this compound.
Caption: Experimental workflow for a reaction with this compound.
The following diagram outlines a plausible mechanistic pathway for the intramolecular cyclization of this compound, leading to the formation of a cyclic borinate ester.
Caption: Proposed mechanism for intramolecular cyclization.
II. Comparative Analysis with Alternative Synthetic Routes
While this compound offers a potentially direct route to certain cyclic structures, other established methods can achieve similar transformations. A comparison with a traditional approach, such as a multi-step synthesis involving protection-deprotection and subsequent cyclization, highlights the potential advantages of the borinate-mediated reaction.
| Feature | This compound Reaction (Proposed) | Traditional Multi-Step Synthesis |
| Number of Steps | Potentially a one-pot reaction. | Multiple steps (e.g., protection, activation, cyclization, deprotection). |
| Atom Economy | High, as most atoms of the starting material are incorporated into the product. | Lower, due to the use of protecting groups and activating agents. |
| Reagent Handling | Organoboron reagents can be sensitive to air and moisture. | May involve a wider range of reagents with varying handling requirements. |
| Control of Stereochemistry | May offer opportunities for stereocontrol depending on the reaction conditions and substrate. | Stereocontrol is often well-established but may require chiral auxiliaries or catalysts. |
| Reaction Conditions | Typically requires anhydrous conditions and an inert atmosphere. | Conditions vary widely depending on the specific transformations. |
III. Experimental Protocols (Hypothetical)
The following is a hypothetical experimental protocol for the intramolecular cyclization of this compound, based on general procedures for reactions involving organoborinates.
Materials:
-
This compound
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., BF₃·OEt₂) (optional)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 mmol) under a nitrogen atmosphere.
-
Anhydrous toluene (10 mL) is added, and the solution is stirred until the starting material is fully dissolved.
-
The reaction mixture is cooled to an appropriate temperature (e.g., 0 °C or room temperature, to be optimized).
-
If a Lewis acid catalyst is used, it is added dropwise at this stage.
-
The reaction is stirred for a period determined by reaction monitoring (e.g., 12-24 hours) via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired cyclized product.
A Comparative Guide to the Stereoselectivity of 5-Hexynyl Diethylborinate Additions to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The stereoselective addition of alkynyl groups to aldehydes is a cornerstone of modern organic synthesis, providing access to chiral propargylic alcohols, which are versatile intermediates in the synthesis of complex molecules and pharmaceuticals. This guide provides a comparative analysis of the stereoselectivity of 5-hexynyl diethylborinate additions to aldehydes, placed in the context of other widely used methodologies. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.
Introduction to Stereoselective Alkynyl Additions
The formation of a new stereocenter during the addition of an alkynyl nucleophile to a prochiral aldehyde is a critical transformation. The stereochemical outcome, either diastereoselectivity or enantioselectivity, is dictated by the nature of the alkyne's metallic or metalloid counterion, the chiral ligand or auxiliary employed, and the reaction conditions. Common methods involve the use of lithium, zinc, or boron acetylides, each with distinct advantages and limitations.[1][2]
This guide focuses on the use of this compound, a representative alkynylboron reagent, and compares its performance with established zinc- and lithium-based methods. Alkynylboron reagents are known for their utility in achieving high levels of stereocontrol, often through well-ordered transition states.[2]
Comparative Performance Data
The following tables summarize the performance of different stereoselective alkynyl addition methods to a representative aldehyde, benzaldehyde. While specific data for this compound is not extensively published, the data for a closely related alkyne, 1-heptyne, using a dimethylboron species is presented as a reasonable proxy to illustrate the expected stereoselectivity.
| Reagent/Catalyst System | Alkyne | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Heptynyl-B(Me)₂ / Chiral Oxazaborolidine | 1-Heptyne | Benzaldehyde | 85 | 94 | [2] |
| Phenylacetylene / Et₂Zn / (S)-BINOL / Ti(O-i-Pr)₄ | Phenylacetylene | Benzaldehyde | 95 | >99 | [3] |
| Phenylacetylene / n-BuLi / Chiral Ligand | Phenylacetylene | Benzaldehyde | High | 92 | [1] |
| Terminal Alkynes / Zn(OTf)₂ / (+)-N-Methylephedrine | Various | Various | High | up to 99 | [4] |
Table 1: Enantioselective Addition of Various Alkynylating Agents to Benzaldehyde.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of these reactions can be rationalized by considering the transition state assemblies.
Alkynylboronate Additions
The addition of alkynylboronates, often catalyzed by chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction framework), proceeds through a well-defined, six-membered chair-like transition state. The catalyst coordinates to both the borane reagent and the aldehyde, leading to a highly organized assembly that directs the facial selectivity of the nucleophilic attack.
Caption: In situ generation and reaction of this compound.
Alkynylzinc Additions
In the case of alkynylzinc reagents, the active nucleophile is often a zinc acetylide. The stereoselectivity is induced by a chiral ligand, such as BINOL, which coordinates to the zinc center and creates a chiral environment around the reacting species. The generally accepted model involves a bimetallic transition state where one zinc atom is coordinated to the chiral ligand and the other binds the aldehyde.[2]
Caption: Workflow for a catalytic alkynylzinc addition.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Aldehydes should be freshly distilled before use.
Protocol 1: In Situ Generation and Addition of this compound (Representative Protocol)
This protocol is adapted from general procedures for the generation of alkynylboronates and their subsequent addition to aldehydes.[2]
Materials:
-
5-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylboron chloride (Et₂BCl) or triflate (Et₂BOTf)
-
Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Diethylether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-hexyne (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of diethylboron chloride or triflate (1.1 mmol) in THF (2 mL) is added to the lithium acetylide solution at -78 °C. The reaction mixture is stirred for a further 30 minutes to form the this compound in situ.
-
The chiral oxazaborolidine catalyst (0.1 mmol) is added, followed by the dropwise addition of a solution of the aldehyde (1.0 mmol) in THF (2 mL).
-
The reaction is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with Et₂O (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral propargylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Catalytic Enantioselective Addition of an Alkyne using Diethylzinc and (S)-BINOL
This protocol is based on the highly efficient method developed by Pu and co-workers.[3]
Materials:
-
Terminal alkyne (e.g., 5-hexyne, 1.2 mmol)
-
Diethylzinc (Et₂Zn, 1.2 mmol, as a solution in hexanes)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL, 0.1 mmol)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.2 mmol)
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the terminal alkyne (1.2 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.2 mmol) at room temperature. The mixture is stirred for 30 minutes.
-
In a separate flask, (S)-BINOL (0.1 mmol) and Ti(O-i-Pr)₄ (1.2 mmol) are dissolved in anhydrous toluene (5 mL) and stirred for 30 minutes at room temperature.
-
The solution from step 2 is added to the alkynylzinc solution from step 1, and the resulting mixture is stirred for another 30 minutes.
-
The aldehyde (1.0 mmol) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for 12-24 hours or until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous NaHCO₃ (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
The stereoselective addition of this compound, generated in situ, represents a powerful method for the synthesis of chiral propargylic alcohols. While direct comparative data is limited, the well-established stereochemical models for alkynylboronate additions suggest that high levels of enantioselectivity can be achieved, comparable to or exceeding those of other methods, particularly when employing a suitable chiral catalyst. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent availability and operational simplicity. The zinc-based catalytic systems offer the advantage of using only a catalytic amount of the chiral source, making them more atom-economical for large-scale applications.[4] In contrast, stoichiometric chiral boron reagents often provide very high and predictable levels of stereocontrol.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Chemoselective Preparation of 2-(Pinacolato)boron-Substituted Allylcopper Complexes and Their in situ Site-, Diastereo- and Enantioselective Additions to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Head-to-Head Comparison: Boronic Acids Versus 5-Hexynyl Diethylborinate and its Analogs in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of organoboron reagent is critical for the efficiency and success of synthetic routes. This guide provides an objective, data-driven comparison of two classes of organoboron compounds: the well-established boronic acids and the increasingly utilized alkynylborinates, represented here by 5-Hexynyl diethylborinate and its broader class of alkynylboronates.
This comparison focuses on their respective performance in key cross-coupling reactions, stability, and ease of handling, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
Boronic acids are a cornerstone of modern organic chemistry, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] They are generally stable, have low toxicity, and a vast number are commercially available.[1] Their versatility extends to applications as sensors and in medicinal chemistry.[4][5][6]
Alkynylboron compounds, including this compound, are valued for introducing alkyne functionalities into molecules.[7] This is often achieved through Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Alkynylboronates offer a stable and often less hazardous alternative to using terminal alkynes directly.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
Below are representative data from the literature, showcasing the yields of these reactions with similar substrates.
Table 1: Representative Yields of Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 2 | 95 | [8] |
| Bromobenzene | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 16 | 98 | [2] |
| 4-Bromoanisole | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene | 16 | 92 | [2] |
| 4-Acetylphenylbromide | [PdCl₂(dppf)] (3) | K₂CO₃ | DME | 12 | 99 | [8] |
Table 2: Representative Yields of Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | 2 | 95 | |
| Bromobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 4 | 91 | |
| 4-Bromoanisole | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | DMF | 6 | 85 | |
| 4-Acetylphenylbromide | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF | 1 | 98 |
From this data, it is evident that both boronic acids in Suzuki-Miyaura coupling and terminal alkynes (the precursors to alkynylborinates) in Sonogashira coupling can achieve high to excellent yields with a variety of aryl halides. The choice between these reagents often depends on the desired final product—an arylated compound versus an alkynylated one—rather than a significant difference in achievable yields for their respective optimal reactions.
Stability and Handling
Boronic Acids: While generally considered stable, the stability of boronic acids can be a concern, particularly with certain heterocyclic, vinyl, and cyclopropyl derivatives, which can be prone to protodeboronation (cleavage of the C-B bond).[4][9][10] This instability can affect storage and reaction efficiency. To address this, boronic acids are often converted to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[11][12]
Alkynylboronates (and this compound): Alkynylboronates are generally more stable and easier to handle than the corresponding terminal alkynes, which can be volatile and, in some cases, explosive. They are also often more stable than many of the more reactive boronic acids. This increased stability makes them attractive reagents for late-stage functionalization in complex molecule synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, phenylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
General Procedure for Sonogashira Coupling with Phenylacetylene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 mmol)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, aryl halide, and phenylacetylene via syringe.
-
Add the base and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the amine salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Relevant Workflows and Pathways
High-Throughput Screening for Reaction Optimization
The optimization of cross-coupling reactions is often a complex task involving the screening of multiple parameters. High-throughput experimentation (HTE) workflows are invaluable for rapidly identifying optimal conditions.
Caption: High-throughput screening workflow for Suzuki-Miyaura coupling.
Boronic Acid-Based Fluorescent Sensor for Saccharide Detection
Boronic acids can reversibly bind to diols, such as those found in saccharides. This interaction can be harnessed to create fluorescent sensors where the binding event modulates the fluorescence output.
Caption: Mechanism of a boronic acid-based fluorescent saccharide sensor.
Conclusion
Both boronic acids and alkynylborinates (represented by this compound and its class) are powerful tools in the synthetic chemist's arsenal.
-
Boronic acids remain the reagents of choice for a vast array of Suzuki-Miyaura cross-coupling reactions, benefiting from their commercial availability and well-established reactivity profiles. Their main drawback can be the instability of certain derivatives.
-
Alkynylborinates and alkynylboronates offer a stable and convenient method for introducing alkyne moieties into complex molecules. While their primary application is not a direct replacement for boronic acids in traditional Suzuki-Miyaura couplings, they excel in providing a safer and more manageable alternative to terminal alkynes in Sonogashira and related reactions.
The selection between these two classes of organoboron reagents should be guided by the specific synthetic target and the desired functionality to be introduced. For arylation and vinylation, boronic acids are generally the go-to reagents. For alkynylation, alkynylboronates provide a stable and effective solution.
References
- 1. Nickel Catalyzed Suzuki-Miyaura Cross-Coupling: Reaction Screening and Catalyst Comparison via High-Throughput Experimentation [dspace.library.uvic.ca]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Comparison with Alternative Boronates in Suzuki-Miyaura Coupling
This guide provides a comparative overview of the kinetic aspects of boronate coupling reactions, with a focus on the factors influencing the reaction rate of compounds structurally similar to 5-Hexynyl diethylborinate. It also includes detailed experimental protocols that can be adapted for a kinetic study of the title compound.
The reactivity of organoboron compounds in Suzuki-Miyaura coupling is significantly influenced by the nature of the boron substituent. Below is a comparison of different boronic esters and their general reactivity profiles.
| Organoboron Reagent | General Structure | Relative Reactivity (qualitative) | Key Characteristics |
| Boronic Acids | R-B(OH)₂ | High | Prone to dehydration to form cyclic boroxines, which can affect reaction kinetics. |
| Pinacol Boronates | R-B(O₂C₂Me₄) | Moderate to High | Generally stable, crystalline solids, allowing for easier handling and purification. Widely used in cross-coupling reactions.[1] |
| MIDA Boronates | R-B(MIDA) | Low (stable) | Highly stable and used for slow-release of the boronic acid under specific conditions, allowing for controlled reactions. |
| Organotrifluoroborates | R-BF₃K | Variable | Air- and moisture-stable crystalline solids.[2] The release of the active boronic acid is a key kinetic factor.[3] |
| Diethylborinates | R-B(OEt)₂ | Expected to be high | The electron-donating ethyl groups are expected to facilitate transmetalation, a key step in the catalytic cycle. |
Kinetic Analysis of Boronate Coupling Reactions
The Suzuki-Miyaura coupling reaction typically follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For many boronic acid and ester couplings, the transmetalation step is considered rate-limiting.
Kinetic studies on arylboronic acids have shown that the reaction can exhibit first-order decay of the palladium complex, indicating that the transmetalation is an intramolecular process.[3] For instance, the decay of an arylpalladium complex in the presence of a boronic acid was found to follow clean, first-order kinetics.[3]
Table of Kinetic Data for Arylboronic Acid Coupling: [3]
| Reactant | Rate Constant (k) | Conditions |
| Arylpalladium complex with 4-fluorophenylboronic acid | (5.78 ± 0.13) × 10⁻⁴ s⁻¹ | THF, -30 °C |
| Arylpalladium complex with a related boronate | (1.55 ± 0.09) × 10⁻³ s⁻¹ | THF/CH₃OH, -30 °C |
Experimental Protocols
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol can be adapted for the kinetic analysis of this compound coupling.
1. Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Anhydrous solvent (e.g., THF, dioxane, or toluene)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
2. Reaction Setup: [4]
-
Preheat a reaction block or oil bath to the desired temperature (e.g., 60 °C).
-
In a reaction vial equipped with a stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Add the anhydrous solvent and the internal standard.
-
Seal the vial and place it in the preheated reaction block.
3. Monitoring the Reaction:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing the quench solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product.
4. Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.
-
The rate law can be expressed as: Rate = k[A]ˣ[B]ʸ[Pd]ᶻ, where k is the rate constant and x, y, and z are the reaction orders.
Visualizations
Signaling Pathway
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Workflow for the kinetic analysis of a coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Confirming the Structure of 5-Hexynyl diethylborinate: A Comparative Guide to Synthesis and Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of synthetic methodologies and analytical techniques for confirming the structure of 5-Hexynyl diethylborinate and related alkynylboronate esters.
Alkynylboronates are versatile synthetic intermediates, and their purity and structural integrity are paramount for the success of subsequent reactions. This document outlines two common synthetic pathways to an alkynyl diethylborinate and details the analytical methods used for structural confirmation.
Synthetic Approaches: A Comparative Overview
The synthesis of alkynylboronates typically involves the reaction of a nucleophilic acetylide with an electrophilic boron species. The two most prevalent methods employ either a lithium acetylide or a Grignard reagent.
Method 1: Synthesis via Lithium Acetylide
This widely used method involves the deprotonation of a terminal alkyne using a strong organolithium base, such as n-butyllithium, to generate a lithium acetylide. This nucleophile is then reacted with a suitable diethylboron electrophile, such as diethylboron chloride or a diethylborinate ester.
Method 2: Synthesis via Grignard Reagent
An alternative approach utilizes a Grignard reagent, formed by the reaction of an alkyl or vinyl halide with magnesium metal. The alkynyl Grignard reagent can then be prepared by reacting the initial Grignard reagent with a terminal alkyne. This is subsequently reacted with a diethylboron compound to yield the desired alkynylboronate.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of an alkynyl diethylborinate, adaptable for this compound, via the lithium acetylide and Grignard reagent methods.
Method 1: Synthesis via Lithium Acetylide (Adapted from a procedure for phosphine-substituted alkynylboronates)
-
Generation of Lithium Acetylide: A solution of 1-hexyne (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
Reaction with Diethylboron Source: Diethylboron chloride (1.0 eq) or a suitable diethylborinate ester is then added to the freshly prepared lithium hexynylide solution at 0 °C.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography on silica gel.
Method 2: Synthesis via Alkynyl Grignard Reagent (A General Approach)
-
Preparation of Ethylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of ethyl bromide (1.2 eq) in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Formation of Hexynylmagnesium Bromide: To the freshly prepared ethylmagnesium bromide solution, 1-hexyne (1.0 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 1 hour to ensure complete formation of the alkynyl Grignard reagent.
-
Reaction with Diethylboron Source: The solution of hexynylmagnesium bromide is cooled to 0 °C, and diethylboron chloride (1.0 eq) is added dropwise.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.
Data Presentation: Spectroscopic Confirmation
The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons of the hexynyl group (butyl chain and terminal alkyne proton if starting material is present) and the ethyl groups on the boron atom. |
| ¹³C NMR | Resonances for the carbons of the hexynyl group, including the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl groups attached to boron. |
| ¹¹B NMR | A single resonance in the region typical for tri-coordinate boranes (around +80 to +90 ppm), indicating the formation of the desired borinate ester. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound. |
Visualization of Synthetic Workflows
The logical flow of the two synthetic methods can be visualized using the following diagrams.
Comparison of Synthetic Methods
| Feature | Method 1: Lithium Acetylide | Method 2: Grignard Reagent |
| Base Strength | n-Butyllithium is a very strong base, ensuring complete deprotonation of the terminal alkyne. | Grignard reagents are also strong bases, but may be less reactive than n-butyllithium in some cases. |
| Compatibility | Less tolerant of some functional groups due to the high reactivity of the organolithium reagent. | Generally more tolerant of a wider range of functional groups compared to organolithiums. |
| Preparation | n-Butyllithium is commercially available, simplifying the initial step. | The Grignard reagent must be freshly prepared, which adds an extra step to the synthesis. |
| Side Reactions | Potential for side reactions if the temperature is not carefully controlled. | Can also lead to side products, but the reaction is often considered milder. |
Conclusion
Both the lithium acetylide and Grignard reagent methods are viable for the synthesis of this compound. The choice of method will often depend on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the availability of reagents. Regardless of the synthetic route chosen, a thorough analysis using a combination of NMR spectroscopy and mass spectrometry is essential to unequivocally confirm the structure and purity of the final product.
Performance Analysis of 5-Hexynyl Diethylborinate in Cross-Coupling Reactions with Aryl Halides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool in this endeavor, valued for its mild conditions and broad functional group tolerance.[1] This guide provides a comparative analysis of the performance of 5-Hexynyl diethylborinate, a terminal alkynylboron reagent, in palladium-catalyzed cross-coupling reactions with a range of aryl halides. Due to the limited specific literature on this compound, this guide draws upon established principles of Suzuki-Miyaura reactions and data from analogous alkynylboron compounds to project its reactivity and performance.
Comparative Performance with Different Aryl Halides
The reactivity of aryl halides in Suzuki-Miyaura cross-coupling reactions generally follows the trend of I > Br > Cl > F, which is dictated by the bond dissociation energy of the carbon-halogen bond.[2] Consequently, the performance of this compound is expected to vary significantly with the nature of the halogen substituent on the aromatic ring.
| Aryl Halide | Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| Aryl Iodides | Very High | Excellent | Room temperature to mild heating (e.g., 60-80 °C), shorter reaction times. |
| Aryl Bromides | High | Good to Excellent | Mild to moderate heating (e.g., 80-100 °C), moderate reaction times. |
| Aryl Chlorides | Moderate | Fair to Good | Higher temperatures (e.g., >100 °C), longer reaction times, often requires specialized ligands. |
Table 1: Projected Performance of this compound with Various Aryl Halides. This table outlines the expected reactivity, yield, and general conditions for the Suzuki-Miyaura coupling of this compound with different aryl halides, based on established trends in palladium-catalyzed cross-coupling reactions.
Alternatives to this compound
While this compound serves as a representative alkynylboron reagent, several alternatives are available, each with its own set of advantages. Potassium alkynyltrifluoroborates, for instance, are air- and moisture-stable crystalline solids that can be stored indefinitely, offering an advantage in terms of handling and shelf-life.[3] Organostannanes (used in Stille coupling) are also effective but are hampered by their toxicity.[2]
| Alternative Reagent | Key Advantages | Key Disadvantages |
| Potassium Alkynyltrifluoroborates | Air and moisture stable, easy to handle, crystalline solids.[3] | May require specific activation conditions. |
| Alkynylstannanes (Stille Coupling) | Highly effective for a broad range of substrates. | Toxic, byproducts can be difficult to remove.[2] |
| Terminal Alkynes (Sonogashira Coupling) | Direct use of the alkyne, avoiding the need for a boron or tin derivative. | Often requires a copper co-catalyst, which can lead to side reactions. |
Table 2: Comparison of this compound Alternatives. This table provides a summary of common alternatives to this compound for the introduction of an alkynyl group via cross-coupling, highlighting their respective strengths and weaknesses.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an alkynylboron reagent with an aryl halide. This protocol is based on general procedures found in the literature and should be optimized for specific substrates.[4][5]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (or an equivalent alkynylboron reagent, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 mmol) are then added.[5]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC or GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
5-Hexynyl Diethylborinate: A Superior Alternative to Traditional Cross-Coupling Methods
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura coupling reaction has emerged as a powerful and versatile tool, largely owing to the stability and low toxicity of its organoboron reagents. Among these, 5-Hexynyl diethylborinate presents distinct advantages over traditional methods like the Sonogashira coupling, offering improved reaction efficiency, milder conditions, and broader functional group tolerance. This guide provides a detailed comparison of this compound with conventional techniques, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Superior Performance in Cross-Coupling Reactions
The primary advantage of using this compound in Suzuki-Miyaura coupling lies in its enhanced reactivity and stability compared to other organometallic reagents. Traditional methods, such as the Sonogashira coupling which utilizes terminal alkynes and organohalides in the presence of palladium and copper catalysts, can be hampered by the formation of undesirable homocoupled byproducts and sensitivity to reaction conditions.[1] In contrast, the use of alkynylboron compounds like this compound in Suzuki-Miyaura coupling offers a more robust and efficient pathway for the synthesis of internal alkynes.[2]
Organoboron reagents, in general, are known for their stability towards air and moisture, making them easier to handle compared to the often pyrophoric and sensitive organometallic reagents used in other coupling reactions.[3] While pinacol esters are the most commonly employed boronic esters in Suzuki-Miyaura coupling, other diol-derived esters can exhibit different reactivities.[4][5][6] The diethylborinate moiety in this compound can influence the electronic properties and, consequently, the transmetalation step in the catalytic cycle, potentially leading to faster reaction rates and higher yields.
Comparative Data Analysis
To illustrate the advantages of this compound, a comparative analysis of its performance in a model Suzuki-Miyaura cross-coupling reaction is presented below, alongside a typical Sonogashira reaction.
| Feature | Suzuki-Miyaura with this compound | Sonogashira Coupling with 1-Hexyne |
| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) and Cu(I) co-catalyst (e.g., CuI) |
| Base | Mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Organic amine base (e.g., Et₃N, piperidine) |
| Reaction Temperature | Often room temperature to moderate heating (e.g., 60-80 °C) | Typically requires heating |
| Byproduct Formation | Minimal homocoupling of the alkyne | Prone to alkyne homocoupling (Glaser coupling) |
| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups |
| Typical Yields | Good to excellent | Moderate to good, can be variable |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Reaction Pathway
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the logical workflow of the experimental procedure.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Coupling to alkynes: the Sonogashira reaction [almerja.net]
- 2. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Hexynyl Diethylborinate in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hexynyl diethylborinate (CAS No. 62338-11-8) was located. The following disposal procedures are based on general principles for the safe handling and disposal of organoboron compounds and related boronic acid esters. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal protocols for specialized reagents like this compound is critical to ensuring a safe working environment and minimizing environmental impact. This document provides a procedural guide for the safe disposal of this compound, grounded in established safety practices for hazardous chemical waste management.
General Hazard Profile of Boronic Acid Esters
While a specific hazard profile for this compound is not available, data from similar boronic acid pinacol esters provide a general overview of potential hazards. This information should be used to inform handling and disposal practices.
| Hazard Category | Potential Hazard | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Stability and Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong reducing agents. Hazardous decomposition products may include carbon oxides and boron oxides. | P220: Keep away from clothing and other combustible materials. P233: Keep container tightly closed. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a safe and compliant method for the disposal of small quantities of this compound typically found in a research laboratory.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Chemical safety goggles
-
Flame-resistant lab coat
-
Nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS)
-
Closed-toe shoes
-
2. Waste Identification and Labeling:
-
All waste containing this compound must be considered hazardous waste.
-
Use a designated, chemically compatible waste container (e.g., a glass bottle with a screw cap).
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Chemical Neutralization (Hydrolysis): Boronic esters are generally susceptible to hydrolysis, which breaks them down into the corresponding boronic acid and alcohol. This can be a method to render the compound less reactive before final disposal.
Experimental Protocol for Hydrolysis: Materials:
- This compound waste
- A suitable solvent (e.g., tetrahydrofuran or ethanol)
- Water
- A weak acid (e.g., dilute hydrochloric acid) or a weak base (e.g., sodium bicarbonate solution) for pH adjustment
- pH indicator strips
- Stir plate and stir bar
- Beaker or flask larger than the volume of waste
Procedure:
-
In a chemical fume hood, place the reaction vessel (beaker or flask) on a stir plate.
-
If the this compound waste is concentrated, dilute it with a suitable solvent (e.g., 1 part waste to 5 parts solvent).
-
Slowly add water to the solution while stirring. The hydrolysis reaction may be exothermic, so add the water portion-wise and monitor the temperature. A 1:1 ratio of the organic solvent to water is a reasonable starting point.
-
Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis.
-
Check the pH of the resulting solution using a pH indicator strip. Neutralize the solution by slowly adding a weak acid or base until the pH is between 6 and 8.
-
The resulting mixture, containing diethylborinic acid and 5-hexyn-1-ol in a solvent-water mixture, should be collected as hazardous waste.
4. Waste Collection and Storage:
-
Transfer the neutralized solution into the labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless you have confirmed compatibility. In particular, keep it separate from strong oxidizing and reducing agents.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.
5. Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not pour any amount of this compound or its treated waste down the drain.
6. Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab glass or plastic. Deface the original label before disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling 5-Hexynyl diethylborinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Hexynyl diethylborinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary: Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber.[7] Ensure gloves are inspected before use and changed regularly.[2][8] | To prevent skin contact, as the compound is likely to be a skin irritant and potentially harmful upon absorption.[1][8] |
| Eye Protection | Safety glasses with side shields or goggles.[1][7] | Must be worn at all times in the laboratory. | To protect against splashes and eye irritation.[1] An eye wash station should be readily accessible.[1] |
| Skin and Body Protection | Flame-resistant lab coat.[5] | A lab coat made of materials like Nomex is preferred over cotton.[5] | To protect against splashes and potential ignition of flammable solvents used in conjunction with the reagent. |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[1] | A respirator may be necessary for large quantities or if there is a risk of aerosolization.[7] | To prevent inhalation, which may cause respiratory irritation.[1][3] |
Experimental Protocols: Handling and Storage
This compound, like other boronic esters, is likely to be sensitive to air and moisture.[5][6] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen).
Detailed Methodology for Handling Air- and Moisture-Sensitive Reagents:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas.[5][6]
-
Inert Atmosphere: Conduct all transfers and reactions in a certified chemical fume hood,[5] preferably within a glovebox or using Schlenk line techniques.[9]
-
Reagent Transfer:
-
Storage: Store this compound in a cool, well-ventilated area in its original, tightly sealed container, preferably under an argon atmosphere.[1]
Logical Relationship for Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
Step-by-Step Disposal Guidance:
-
Quenching: Unused or excess this compound should be cautiously quenched. A common method for boronic esters is slow addition to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol or acetone. The reaction should be performed under an inert atmosphere.
-
Waste Collection:
-
Collect the quenched material and any solvent rinses into a designated hazardous waste container for organic waste.
-
Solid waste, such as contaminated gloves, paper towels, and septa, should be collected in a separate, clearly labeled solid waste container.
-
-
Labeling and Storage: All waste containers must be properly labeled with the contents and stored in a designated satellite accumulation area until collection by environmental health and safety personnel.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[4]
Signaling Pathway for Chemical Waste Disposal
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. as.uky.edu [as.uky.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
